1,4-Dimethylimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40745. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHTXORQJNCSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212784 | |
| Record name | 1,4-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-45-0 | |
| Record name | 1,4-Dimethylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylimidazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6338-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Dimethylimidazole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylimidazole, a valuable heterocyclic compound in pharmaceutical and materials science research. This document outlines a primary synthetic pathway, including a detailed experimental protocol, quantitative data, and visual representations of the reaction and workflow.
Introduction
This compound is a substituted imidazole featuring methyl groups at the 1 and 4 positions of the heterocyclic ring. The presence and position of these substituents significantly influence the molecule's physical, chemical, and biological properties, making it a key building block in the development of various therapeutic agents and functional materials. The synthesis of this specific isomer is crucial for research and development in these fields.
The most straightforward and common laboratory-scale synthesis of this compound involves the N-methylation of commercially available 4-methylimidazole. This method is generally preferred for its high regioselectivity and good yields. The core of this transformation is the deprotonation of the imidazole nitrogen followed by a nucleophilic substitution reaction with a methylating agent.
Synthetic Pathway: N-Methylation of 4-Methylimidazole
The primary route for synthesizing this compound is the direct methylation of 4-methylimidazole. This reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to remove the acidic proton from the nitrogen atom of the imidazole ring, generating a nucleophilic imidazolide anion.
-
Methylation: The imidazolide anion then reacts with a methylating agent in a nucleophilic substitution reaction to form the final product.
Two common variations of this method are presented below, differing in the choice of base and methylating agent.
Method A: Using Sodium Hydroxide and Methyl Iodide
This method employs a readily available and easy-to-handle base, sodium hydroxide, in a protic solvent like ethanol.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Methylation of 4-Methylimidazole with Methyl Iodide
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[1][2]
Materials:
-
4-Methylimidazole
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylimidazole (1.0 eq.) in ethanol. To this solution, add powdered sodium hydroxide (1.2 eq.) and stir the mixture at room temperature until the base has completely dissolved.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel. Add an equal volume of water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Isolation and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes the key reactants and expected products for the synthesis of this compound.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Methylimidazole | C₄H₆N₂ | 82.11 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Methyl Iodide | CH₃I | 141.94 | Methylating Agent |
| Product | |||
| This compound | C₅H₈N₂ | 96.13 | Product |
| Sodium Iodide | NaI | 149.89 | Byproduct |
| Water | H₂O | 18.02 | Byproduct |
Characterization Data for this compound:
| Analysis | Data |
| ¹H NMR | Characteristic peaks for two methyl groups and two imidazole ring protons. |
| ¹³C NMR | Signals corresponding to the two methyl carbons and the three imidazole ring carbons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 96. |
| IR | Bands corresponding to C-H and C=N stretching vibrations. |
(Note: Specific spectral data can be found in public databases such as PubChem[3])
Mandatory Visualizations
Reaction Pathway Diagram
Caption: N-methylation of 4-methylimidazole to yield this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dimethylimidazole, a heterocyclic organic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Synonyms
This compound is a substituted imidazole with two methyl groups at positions 1 and 4 of the imidazole ring.
CAS Number: 6338-45-0[1]
Common Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 198-200 °C | |
| IUPAC Name | 1,4-dimethyl-1H-imidazole | [1] |
| Spectroscopic Data | Key Features |
| ¹H NMR | Peaks corresponding to the two methyl groups and the two protons on the imidazole ring. |
| ¹³C NMR | Signals for the two distinct methyl carbons and the three carbons of the imidazole ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 96, with fragmentation patterns characteristic of the dimethylimidazole structure. |
| Infrared (IR) | Characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and methyl groups. |
Synthesis and Purification
The synthesis of this compound can be achieved through the methylation of 4-methylimidazole. While specific literature on the direct, high-yield synthesis of the 1,4-isomer is not abundant, a general laboratory-scale protocol can be adapted from standard N-alkylation procedures for imidazoles.
General Experimental Protocol for N-Methylation of 4-Methylimidazole
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.
Materials:
-
4-Methylimidazole
-
A suitable base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))
-
A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Deprotonation: To a stirred suspension of a slight molar excess of the base (e.g., 1.1 equivalents of NaH) in an anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylimidazole (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Methylation: Cool the resulting imidazolide salt solution back to 0 °C and add the methylating agent (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product, which may contain a mixture of 1,4- and 1,5-dimethylimidazole isomers, unreacted starting material, and byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Role in Drug Discovery and Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Substituted imidazoles, including dimethylated isomers, are explored for a variety of therapeutic applications due to their ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[3][4]
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, imidazole itself has been shown to inhibit the growth of colon cancer cells by inducing apoptosis.[5] This activity is mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[5] While direct studies on this compound are limited, its structural similarity suggests it may exhibit similar biological activities.
Furthermore, certain imidazole-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the ERK5 pathway.[6] Inhibition of ERK5 kinase activity by novel 1,4-dialkoxynaphthalene-imidazolium salt derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]
The following diagram illustrates the proposed signaling pathway through which imidazole induces apoptosis in colon cancer cells, which serves as a model for the potential mechanism of action for its derivatives.
Caption: Proposed apoptotic pathway induced by imidazole in cancer cells.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties.[2] The mechanism of action often involves the inhibition of ergosterol synthesis in fungi or interference with essential enzymatic processes in bacteria. Screening this compound for antimicrobial activity would be a logical step in exploring its therapeutic potential.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial biological screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, a human colon cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Positive and negative controls
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the initial stages of drug discovery involving a novel compound like this compound.
Caption: A generalized workflow for the initial stages of drug discovery.
Conclusion
This compound is a readily accessible heterocyclic compound with potential applications in drug discovery and development. Its structural similarity to biologically active imidazole-containing molecules suggests that it may possess interesting therapeutic properties, particularly in the areas of anticancer and antimicrobial research. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this compound, paving the way for further investigation into its potential as a lead compound in medicinal chemistry.
References
- 1. This compound | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and IUPAC name of 1,4-Dimethylimidazole
An In-depth Technical Guide to 1,4-Dimethylimidazole: Structure, Properties, and Experimental Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers in chemistry and drug development. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. Detailed, generalized experimental protocols for its synthesis via N-alkylation of 4-methylimidazole, its characterization by standard spectroscopic methods, and its application in metal ion separation are provided. All quantitative data is summarized in tabular format for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying chemical processes.
Molecular Structure and IUPAC Name
This compound is a substituted imidazole ring where two methyl groups are attached to the nitrogen atom at position 1 and the carbon atom at position 4. The accepted IUPAC name for this compound is This compound or 1,4-dimethyl-1H-imidazole .[1][2] The presence of the methyl group on the nitrogen atom at position 1 prevents the tautomerism that is observed in imidazoles with a free N-H proton.
The key structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 1,4-Dimethyl-1H-imidazole, N,4-Dimethylimidazole[4] |
| Molecular Formula | C₅H₈N₂[3][4] |
| CAS Number | 6338-45-0[3][4] |
| Canonical SMILES | CC1=CN(C=N1)C[3] |
| InChI | InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3[3][4] |
| InChIKey | BLHTXORQJNCSII-UHFFFAOYSA-N[3][4] |
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are critical for its application in synthesis and materials science. This data is compiled from various public databases.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 96.13 g/mol | [3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 193-196 °C | CAS Common Chemistry |
| pKa | 7.51±0.61 (Predicted) | Guidechem |
Table 2.2: Spectroscopic and Chromatographic Data
| Data Type | Key Information | Source |
|---|---|---|
| Mass Spectrometry | Major m/z peaks: 96 (Top Peak), 95, 68 | [3] |
| ¹³C NMR | Spectra available in databases | [3] |
| Kovats RI | Standard non-polar: 979; Standard polar: 1677 |[3] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis, characterization, and a key application of this compound. These protocols are based on established chemical principles for related imidazole compounds.
Generalized Synthesis of this compound
The synthesis of this compound is most effectively achieved through the N-methylation of 4-methylimidazole. This method involves the deprotonation of the imidazole ring followed by alkylation with a methylating agent.[5][6]
Materials:
-
4-Methylimidazole
-
Sodium hydride (NaH) or a similar strong base
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a dry two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 4-methylimidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise, ensuring the temperature remains low. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude this compound by vacuum distillation to obtain the final, high-purity liquid product.
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹H NMR, expect signals corresponding to the two imidazole ring protons and the two distinct methyl groups.
-
For ¹³C NMR, expect signals for the three unique imidazole ring carbons and the two methyl carbons.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid.
-
Use Electron Ionization (EI) as the ionization method.
-
The resulting mass spectrum should show a molecular ion peak [M]⁺ at m/z = 96, corresponding to the molecular weight of the compound.[1] Key fragmentation patterns should also be analyzed to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR accessory.
-
Analyze the spectrum for characteristic peaks, including C-H stretching from the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the imidazole ring.
-
Application Protocol: Metal Ion Separation
Derivatives of this compound, specifically 1-alkyl-4-methylimidazoles, are effective carriers for the separation of heavy metal ions from aqueous solutions using Polymer Inclusion Membranes (PIMs).[7]
Objective: To separate Zn(II) ions from an aqueous mixture also containing other ions (e.g., Cd(II), Ni(II)).
Materials:
-
1-Octyl-4-methylimidazole (carrier, a derivative of this compound)
-
Cellulose triacetate (polymer support)
-
o-Nitrophenyl octyl ether (plasticizer)
-
Dichloromethane (solvent)
-
Aqueous feed solution containing Zn(II), Cd(II), and Ni(II) ions at a known concentration.
-
Aqueous receiving solution (e.g., dilute HCl).
Protocol:
-
Membrane Preparation: Prepare a solution of cellulose triacetate, the 1-octyl-4-methylimidazole carrier, and the plasticizer in dichloromethane. Pour this mixture into a glass ring on a flat plate and allow the solvent to evaporate slowly to form a thin, flexible polymer membrane.
-
Transport Cell Setup: Place the prepared PIM between the two chambers of a transport cell.
-
Separation Process: Fill one chamber (the feed phase) with the aqueous solution containing the metal ion mixture. Fill the other chamber (the receiving phase) with the acidic receiving solution.
-
Transport: Stir both phases at a constant rate to facilitate the transport of metal ions across the membrane. The imidazole carrier forms a complex with the metal ions at the feed-membrane interface, transports them across the membrane, and releases them into the receiving phase due to the change in pH.
-
Analysis: Periodically take samples from both the feed and receiving phases and analyze the metal ion concentrations using a technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis to determine the efficiency and selectivity of the separation.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships described in this guide.
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and analysis.
Caption: Logical diagram of metal ion separation using a PIM.
References
- 1. 1H-Imidazole, 1,4-dimethyl- [webbook.nist.gov]
- 2. 1,2-Dimethylimidazole | C5H8N2 | CID 15617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regioselective Synthesis of 1,4-Disubstituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern on the imidazole ring is crucial for its pharmacological activity, making the regioselective synthesis of substituted imidazoles a critical endeavor in drug discovery and development. Among the various substitution patterns, 1,4-disubstituted imidazoles are of significant interest. This technical guide provides an in-depth overview of key modern methods for the regioselective synthesis of these important molecules. For each method, a detailed experimental protocol is provided, along with a summary of its substrate scope and corresponding yields. Furthermore, reaction mechanisms and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of these synthetic transformations.
Synthesis from α-Halo Ketones and Amidines
The condensation of α-halo ketones with amidines is a classical and widely employed method for the synthesis of 2,4-disubstituted imidazoles.[1][2] However, the regioselectivity for 1,4-disubstitution is achieved when the desired substituent at the 1-position is introduced in a subsequent step, or if the amidine itself provides the N-1 substituent. For the direct synthesis of N-unsubstituted 2,4-imidazoles, which are precursors to 1,4-disubstituted imidazoles, an optimized and scalable process has been developed that avoids the use of hazardous solvents like chloroform and often circumvents the need for column chromatography.[1][3]
General Reaction Scheme
The general reaction involves the condensation of an α-halo ketone with an amidine, typically in the presence of a base, to yield the 2,4-disubstituted imidazole.
Caption: General reaction scheme for the synthesis of 2,4-disubstituted imidazoles.
Experimental Protocol: Optimized Synthesis of 2,4-Disubstituted Imidazoles
The following protocol is an optimized, scalable procedure for the condensation of amidines with α-halo ketones.[3]
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Potassium bicarbonate (4.0 equiv)
-
α-Halo ketone (e.g., chloroacetone or α-bromo acetophenone) (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A mixture of the amidine hydrochloride and potassium bicarbonate in a 4:1 mixture of THF and water is heated to a vigorous reflux.
-
A solution of the α-halo ketone in THF is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction mixture is maintained at reflux for an additional 2 hours, or until the reaction is complete as monitored by a suitable technique (e.g., HPLC or TLC).
-
Upon completion, the THF is removed by distillation.
-
The resulting solid product is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization or repulping in a suitable solvent system (e.g., isopropyl ether/hexanes).
Data Presentation: Substrate Scope and Yields
The optimized protocol has been successfully applied to a variety of aromatic and aliphatic α-halo ketones and amidines, consistently providing good to excellent yields of the desired 2,4-disubstituted imidazoles.[1][3]
| Entry | Amidine | α-Halo Ketone | Product | Yield (%) |
| 1 | Benzamidine HCl | 2-Bromo-4'-methoxyacetophenone | 2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole | 91 |
| 2 | Benzamidine HCl | 2-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 89 |
| 3 | 3-Amidinopyridine HCl | Chloroacetone | 2-(Pyridin-3-yl)-4-methyl-1H-imidazole | 83 |
| 4 | Acetamidine HCl | 2-Bromoacetophenone | 2-Methyl-4-phenyl-1H-imidazole | 85 |
Van Leusen Imidazole Synthesis for 1,4-Disubstitution
The Van Leusen reaction is a powerful tool for the synthesis of imidazoles, traditionally leading to 1,5-disubstituted products. However, modifications to this methodology allow for the regioselective synthesis of 1,4-disubstituted imidazoles.[4] This is typically achieved by using tosylmethyl isocyanide (TosMIC) and an imine generated in situ from an amine and glyoxylic acid.[5] The intermediate undergoes decarboxylation and elimination to afford the desired 1,4-disubstituted imidazole.[4]
General Reaction Scheme
The reaction proceeds through the formation of an imine from an amine and glyoxylic acid, followed by cycloaddition with TosMIC and subsequent decarboxylation and elimination of the tosyl group.
Caption: Van Leusen approach to 1,4-disubstituted imidazoles.
Experimental Protocol: Synthesis of 1,4-Disubstituted Imidazoles via TosMIC and Glyoxylic Acid
The following is a general procedure for the synthesis of 1,4-disubstituted imidazoles using the modified Van Leusen approach.[1][5]
Materials:
-
Primary amine (1.0 equiv)
-
Glyoxylic acid monohydrate (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Methanol
Procedure:
-
To a solution of the primary amine in methanol, add glyoxylic acid monohydrate and stir at room temperature for 30 minutes to form the imine in situ.
-
Add potassium carbonate to the mixture, followed by the addition of TosMIC.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted imidazole.
Data Presentation: Substrate Scope and Yields
This method is compatible with a range of primary amines, providing good yields of the corresponding 1,4-disubstituted imidazoles.[1][5]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-1H-imidazole | 75 |
| 2 | Aniline | 1-Phenyl-1H-imidazole | 68 |
| 3 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-1H-imidazole | 82 |
| 4 | Cyclohexylamine | 1-Cyclohexyl-1H-imidazole | 65 |
One-Pot Synthesis from Ketones and Aldehydes
A modular and efficient one-pot approach for the synthesis of 2,4(5)-disubstituted imidazoles has been developed based on the oxidation of a ketone followed by condensation with an aldehyde and ammonium acetate.[2][6][7][8] This method allows for the rapid generation of a library of imidazoles from readily available starting materials.
General Reaction Scheme
The reaction involves the initial oxidation of a ketone to a 1,2-dicarbonyl compound, which then undergoes a multi-component condensation with an aldehyde and an ammonia source.
Caption: One-pot synthesis of 2,4(5)-disubstituted imidazoles.
Experimental Protocol: One-Pot Ketone Oxidation and Condensation
The following is a general procedure for the one-pot synthesis of 2,4(5)-disubstituted imidazoles.[2]
Materials:
-
Ketone (e.g., acetophenone) (1.0 equiv)
-
Aqueous Hydrobromic acid (48% w/w, 0.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Aldehyde (1.0 equiv)
-
Ammonium acetate (5.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Oxidation Step: In a reaction vial, dissolve the ketone in DMSO. Add aqueous HBr (10 mol%). Stir the reaction mixture in a preheated aluminum block at 85 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Condensation Step: Cool the reaction mixture to room temperature and dilute it with MeOH to create a stock solution. In a separate vial, dissolve the aldehyde and ammonium acetate in MeOH. Add the stock solution from the oxidation step dropwise over 30 minutes to the aldehyde/ammonium acetate mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
This one-pot methodology is applicable to a wide range of ketones and aldehydes, affording the corresponding 2,4(5)-disubstituted imidazoles in moderate to excellent yields.[2][6]
| Entry | Ketone | Aldehyde | Product | Yield (%) |
| 1 | Acetophenone | 4-Tolualdehyde | 2-Methyl-4(5)-(p-tolyl)-1H-imidazole | 69 |
| 2 | 4'-Methoxyacetophenone | Benzaldehyde | 2-Phenyl-4(5)-(4-methoxyphenyl)-1H-imidazole | 85 |
| 3 | Acetophenone | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-4(5)-phenyl-1H-imidazole | 83 |
| 4 | Propiophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4(5)-ethyl-1H-imidazole | 72 |
Metal-Free Synthesis from Arylmethylamines and Dicarbonyls
A metal-free, one-pot method for the synthesis of polysubstituted imidazoles has been developed from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin.[9][10][11][12][13][14] This approach involves the N-α-C(sp³)–H bond functionalization of arylmethylamines and proceeds under aerobic conditions.
General Reaction Scheme
The reaction involves the condensation of an arylmethylamine with a 1,2-dicarbonyl compound in the presence of a catalytic amount of acid.
Caption: Metal-free synthesis of tetrasubstituted imidazoles.
Experimental Protocol: Metal-Free Synthesis of Tetrasubstituted Imidazoles
The following is a general procedure for the metal-free synthesis of tetrasubstituted imidazoles.[9][10]
Materials:
-
Arylmethylamine (2.1 equiv)
-
1,2-Diketone or benzoin (1.0 equiv)
-
Acetic acid (AcOH) (30 mol%)
Procedure:
-
In a round-bottom flask, combine the arylmethylamine, the 1,2-dicarbonyl compound (or benzoin), and acetic acid.
-
Stir the mixture at 140 °C under solvent-free, aerobic conditions.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Stir the mixture and filter to collect the crude product.
-
Purify the product by column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Substrate Scope and Yields
This metal-free protocol is effective for a variety of substituted benzylamines and 1,2-dicarbonyls, providing excellent yields of the corresponding tetrasubstituted imidazoles.[9][10]
| Entry | Arylmethylamine | 1,2-Dicarbonyl | Product | Yield (%) |
| 1 | Benzylamine | Benzil | 1-Benzyl-2,4,5-triphenyl-1H-imidazole | 91 |
| 2 | 4-Methoxybenzylamine | Benzil | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 95 |
| 3 | 4-Chlorobenzylamine | Benzil | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 89 |
| 4 | Benzylamine | 9,10-Phenanthrenequinone | 1-Benzyl-2-phenyl-1H-phenanthro[9,10-d]imidazole | 83 |
Conclusion
The regioselective synthesis of 1,4-disubstituted imidazoles is a topic of ongoing research and development, driven by the importance of this scaffold in medicinal chemistry. This guide has detailed several robust and versatile methods for achieving this synthetic goal. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and data on substrate scope should serve as a valuable resource for researchers in their efforts to synthesize novel imidazole-containing molecules with potential therapeutic applications. The continued development of new, efficient, and regioselective methods for the synthesis of substituted imidazoles will undoubtedly play a crucial role in advancing the field of drug discovery.
References
- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 2. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines | Semantic Scholar [semanticscholar.org]
- 12. Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]
Spectroscopic Analysis of 1,4-Dimethylimidazole: A Technical Guide
Introduction: 1,4-Dimethylimidazole is a substituted heterocyclic aromatic organic compound. As a key structural motif in various biologically active molecules and a ligand in coordination chemistry, detailed characterization of its spectroscopic properties is essential for researchers in chemical synthesis, materials science, and drug development. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a generalized analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 6338-45-0, Molecular Formula: C₅H₈N₂, Molecular Weight: 96.13 g/mol ).[1][2]
¹H NMR Spectroscopy
Note: Experimental data for this compound was not directly available in the searched literature. The data presented is based on the closely related analogue, 1-octyl-4-methylimidazole, for the imidazole core protons and the C4-methyl group. The chemical environment of these protons is expected to be nearly identical.
Table 1: ¹H NMR Data for this compound (Core Structure)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.38 | s | H-2 |
| ~6.82 | s | H-5 |
| ~3.83 | s | N-CH₃ |
| ~2.25 | s | C4-CH₃ |
Data extrapolated from known spectra of highly similar structures.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 136.5 | C-2 |
| 127.0 | C-4 |
| 118.0 | C-5 |
| 38.6 | N-CH₃ |
| 13.9 | C4-CH₃ |
Data extrapolated from known spectra of highly similar structures.
Infrared (IR) Spectroscopy
Note: A specific peak list for this compound was not available. The table below lists the expected characteristic absorption bands based on its functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3000 | C-H Stretch | Imidazole Ring (Aromatic) |
| 2980 - 2850 | C-H Stretch | Methyl Groups (Aliphatic) |
| 1600 - 1450 | C=C and C=N Stretch | Imidazole Ring |
| 1470 - 1430 | C-H Bend | Methyl Groups |
| 1380 - 1260 | C-N Stretch | Imidazole Ring |
| 900 - 675 | C-H Bend (Out-of-plane) | Imidazole Ring |
Mass Spectrometry
The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.[1]
Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 48 | [M-H]⁺ |
| 81 | 15 | [M-CH₃]⁺ |
| 54 | 35 | C₃H₄N⁺ |
| 42 | 26 | C₂H₄N⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approx. 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
The sample is then applied to the crystal, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Parameters: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates the analyte from any impurities and introduces it into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is used. The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative intensity of each ion versus its m/z value.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Basicity and pKa of 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 1,4-dimethylimidazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document outlines the fundamental principles governing its basicity, presents available quantitative data, and details the experimental methodologies for the determination of these properties.
Introduction to the Basicity of Imidazoles
The basicity of the imidazole ring is a crucial physicochemical parameter that influences its biological activity and application in drug design. The imidazole moiety, present in the amino acid histidine, often plays a vital role in enzyme catalysis and protein structure. The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic sextet and is available for protonation. The pKa of the conjugate acid of imidazole is approximately 7, making it a moderately strong base.
The introduction of substituents to the imidazole ring can significantly alter its basicity. Electron-donating groups, such as methyl groups, increase the electron density on the ring and, consequently, enhance the basicity, leading to a higher pKa value. Conversely, electron-withdrawing groups decrease the basicity. In this compound, the presence of two methyl groups is expected to increase its basicity compared to the parent imidazole.
Quantitative Data on the pKa of this compound
| Compound | pKa (Predicted) | pKa (Experimental) | Method |
| This compound | 7.51 ± 0.61 | Not available | Computational Prediction |
| 1,2-Dimethylimidazole | Not available | 8.22 | Not specified |
| Imidazole | Not available | ~7.0 | Various |
Table 1: Summary of pKa values for this compound and related compounds.
The predicted pKa of 7.51 for this compound suggests it is a stronger base than imidazole (pKa ≈ 7.0), which is consistent with the electron-donating effect of the two methyl groups. The experimental pKa of 8.22 for 1,2-dimethylimidazole further supports the base-strengthening effect of dimethyl substitution on the imidazole ring.
Protonation Equilibrium of this compound
The basicity of this compound is characterized by the equilibrium of its protonation at the N-3 position. This equilibrium is fundamental to its behavior in biological systems and chemical reactions.
Caption: Protonation-deprotonation equilibrium of this compound.
Experimental Protocols for pKa Determination
The determination of the pKa of a compound like this compound can be achieved through various established experimental techniques. The two most common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Experimental Workflow:
In-Depth Technical Guide to the Solubility of 1,4-Dimethylimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dimethylimidazole in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide establishes an inferred solubility profile based on the principles of chemical structure and polarity, drawing parallels with structurally similar imidazole derivatives. Furthermore, this document details standardized experimental protocols for determining precise solubility, which is a critical parameter in drug development, formulation, and chemical synthesis.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of two nitrogen atoms within the imidazole ring. This polarity dictates its interaction with various organic solvents.
Inferred Solubility Profile of this compound
Based on the solubility characteristics of related imidazole compounds, such as 1-methylimidazole and 1,2-dimethylimidazole, the following qualitative solubility profile for this compound in common organic solvents can be inferred. It is important to note that these are predictions and should be confirmed by experimental determination for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Miscible | As polar protic solvents, alcohols can engage in hydrogen bonding with the nitrogen atoms of the imidazole ring, leading to strong solute-solvent interactions. Studies on similar imidazoles have shown high solubility in alcohols.[1][2] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Polar aprotic solvents can engage in dipole-dipole interactions with this compound. Research on related imidazoles indicates good solubility in ketones like acetone.[2] |
| Ethers | Diethyl Ether, THF | Low to Moderate | Ethers are less polar than alcohols and ketones. The solubility of imidazole derivatives in ethers is generally lower than in more polar solvents.[2] |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane is a relatively polar solvent that can dissolve a variety of organic compounds. Studies on other imidazoles have shown some solubility in chlorinated solvents, although it can be limited.[3] |
| Aromatic | Toluene | Low to Moderate | While toluene is generally considered nonpolar, it can participate in weak π-π stacking interactions with the imidazole ring. However, the polar nature of this compound suggests that its solubility in aromatic hydrocarbons would be limited compared to more polar solvents.[3] |
| Nonpolar | Hexane, Heptane | Low / Insoluble | Due to the significant difference in polarity between the polar this compound and nonpolar alkanes, solubility is expected to be very low. |
Note: One source indicates a water solubility for this compound of 152 g/L at 25°C.[4]
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, direct experimental measurement is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5]
Shake-Flask Method
This method involves equilibrating an excess amount of the solute in the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound.[6]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent should be used for accurate quantification.[7][8]
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
References
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, represents one of the most important privileged structures in medicinal chemistry. Its unique electronic and structural properties have allowed for the development of a diverse array of therapeutic agents that have revolutionized the treatment of various diseases. This technical guide delves into the discovery and history of substituted imidazoles, focusing on three pivotal classes of drugs: H2 receptor antagonists, proton pump inhibitors (PPIs), and antifungal agents. We will explore the key scientific breakthroughs, present detailed experimental methodologies for seminal discoveries, and provide quantitative data to illustrate the structure-activity relationships that guided their development.
A New Era in Ulcer Therapy: The Discovery of H2 Receptor Antagonists
The journey of substituted imidazoles in modern medicine began with the rational design of histamine H2 receptor antagonists, a landmark achievement in pharmacology.
The Physiological Rationale
In the mid-20th century, histamine was known to be a potent stimulant of gastric acid secretion. However, conventional antihistamines (H1 antagonists) were ineffective in blocking this action, suggesting the existence of a different histamine receptor subtype in the stomach. Sir James Black and his team at Smith Kline & French embarked on a mission to develop a molecule that could block this putative "H2 receptor" and thereby reduce acid secretion, offering a novel treatment for peptic ulcers.
From Histamine to Cimetidine: A Rational Drug Design Approach
The development of cimetidine is a classic example of a logical, step-by-step drug design process. The team started with the structure of the natural agonist, histamine, and systematically modified it to create an antagonist.
-
Lead Compound: The initial lead compounds, such as burimamide, were developed by extending the ethylamine side chain of histamine and modifying the imidazole ring. While burimamide demonstrated H2-blocking activity, it lacked sufficient oral bioavailability.
-
Increasing Potency: To enhance potency, the researchers introduced a sulfur atom into the side chain and a methyl group to the imidazole ring, leading to the synthesis of metiamide. Metiamide was a more potent antagonist but was associated with toxicity concerns, specifically agranulocytosis, which was attributed to the thiourea group.
-
The Breakthrough - Cimetidine: The critical breakthrough came with the replacement of the thiourea group with a cyanoguanidine moiety, resulting in the synthesis of cimetidine in 1972.[1] Cimetidine retained the desired H2-antagonist activity while exhibiting a significantly improved safety profile. It was first marketed in the UK in 1976 and became a blockbuster drug for the treatment of peptic ulcers.[1][2]
Experimental Protocols
The synthesis of cimetidine involves a multi-step process, with a key step being the reaction of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole. A common synthetic route is outlined below:
-
Formation of 4-hydroxymethyl-5-methylimidazole: This intermediate is prepared from 2-chloroacetoacetic ether and formamide, followed by reduction of the carbethoxy group.[3]
-
Reaction with 2-mercaptoethylamine: The hydrochloride of 4-hydroxymethyl-5-methylimidazole is reacted with 2-mercaptoethylamine hydrochloride.[3]
-
Coupling with N-cyano-N',S-dimethylisothiourea: The resulting intermediate is then reacted with N-cyano-N',S-dimethylisothiourea to yield cimetidine.[3]
A patented method describes the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-lH-imidazole in an aqueous medium at a pH of 8.0 to 9.5, which allows for the direct crystallization of pure cimetidine.[4]
The affinity of compounds for the H2 receptor is a crucial parameter in the drug discovery process. A competitive radioligand binding assay is a standard method to determine this.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H2 receptor.
Materials:
-
Human histamine H2 receptor membrane preparation (from cell lines expressing the receptor)
-
[³H]tiotidine (radioligand)
-
Unlabeled tiotidine (for non-specific binding)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: If not commercially sourced, prepare crude cell membranes from a cell line stably expressing the human histamine H2 receptor through cell lysis, homogenization, and differential centrifugation.[5]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and binding buffer.
-
Non-specific Binding: Radioligand, binding buffer, and a high concentration of unlabeled tiotidine (e.g., 10 µM).[6]
-
Test Compound Competition: Radioligand, binding buffer, and serial dilutions of the test compound.
-
-
Reaction: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Quantitative Data
The potency of H2 receptor antagonists can be compared using their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.
| Antagonist | pA2 Value (Guinea-Pig Atrium) | Relative Potency (vs. Cimetidine) |
| Cimetidine | 6.2 | 1 |
| Ranitidine | 6.7 | ~3-8 |
| Famotidine | 8.33 | ~20-50 |
| Tiotidine | 7.3 | ~8 |
Note: Data compiled from multiple sources and experimental conditions may vary.[7]
The Dawn of Superior Acid Suppression: Proton Pump Inhibitors (PPIs)
While H2 antagonists were a major advance, the quest for even more profound and long-lasting acid suppression led to the development of the proton pump inhibitors.
Targeting the Final Step in Acid Secretion
The final step in gastric acid secretion is the pumping of protons into the gastric lumen by the H+/K+-ATPase, also known as the proton pump, located in the parietal cells of the stomach.[8] Researchers at Astra Hässle in Sweden hypothesized that directly inhibiting this enzyme would provide more effective acid control than blocking upstream receptors.
The Discovery of Omeprazole
The journey to the first PPI began in the late 1970s.
-
Initial Lead: The initial lead compound was a pyridylmethylsulfinyl benzimidazole called timoprazole, which showed potent anti-secretory effects but also had toxicity concerns.[9]
-
Structural Optimization: Through a series of structural modifications aimed at reducing toxicity while maintaining efficacy, omeprazole was first synthesized in 1979.[9] Omeprazole is a substituted benzimidazole that acts as a prodrug.
-
Mechanism of Action: Omeprazole is a weak base that accumulates in the acidic environment of the parietal cell's secretory canaliculi.[10] Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump.[9]
Omeprazole was launched in Europe in 1988 as Losec and revolutionized the treatment of acid-related disorders.[9]
Experimental Protocols
The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine with a benzimidazole, followed by a controlled oxidation.
Step 1: Synthesis of the Thioether Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve sodium hydroxide in ethanol with heating.
-
Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.
-
Cool the mixture.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction to proceed for several hours.
-
Precipitate the product by adding water and collect by filtration.[11]
Step 2: Oxidation to Omeprazole
Materials:
-
Thioether intermediate from Step 1
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
Procedure:
-
Dissolve the thioether intermediate in dichloromethane and cool the solution.
-
Slowly add a solution of m-CPBA in dichloromethane.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Isolate and purify the crude omeprazole.[12]
This assay measures the ability of a compound to inhibit the activity of the proton pump.
Objective: To determine the IC50 value of a test compound for H+/K+-ATPase inhibition.
Materials:
-
H+/K+-ATPase enriched microsomes (prepared from sources like sheep or pig gastric mucosa)
-
Test compounds (e.g., omeprazole)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Reagents for phosphate detection (e.g., Malachite Green)
Procedure:
-
Pre-incubation: Pre-incubate the H+/K+-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method like the Malachite Green assay.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data
The pharmacokinetic properties of different PPIs influence their clinical efficacy.
| Drug | Bioavailability | Plasma Half-life (t½) | Time to Maximum Plasma Concentration (Tmax) |
| Omeprazole | 30-40% (single dose), ~65% (multiple doses) | ~1 hour | 0.5-3.5 hours |
| Lansoprazole | >80% | ~1.5 hours | 1.5-2.2 hours |
| Pantoprazole | ~77% | ~1 hour | 2-3 hours |
Note: Data compiled from multiple sources and values can vary between individuals.[9][10]
Combating Fungal Infections: The Rise of Imidazole Antifungals
The 1960s saw the emergence of another critical class of substituted imidazoles: the antifungal agents.
Targeting Fungal Cell Integrity
Fungal cells, like human cells, are eukaryotic. This similarity makes it challenging to develop drugs that are selectively toxic to fungi. A key difference lies in the composition of their cell membranes. The primary sterol in fungal cell membranes is ergosterol, whereas in mammalian cells it is cholesterol. This distinction provided a crucial target for antifungal drug development.
The Discovery of Clotrimazole and Miconazole
In 1969, the first imidazole antifungal agents, including clotrimazole and miconazole, were discovered.[14] These compounds were found to have a broad spectrum of activity against various pathogenic fungi.
-
Mechanism of Action: Azole antifungals, including the imidazoles, work by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2] This enzyme is essential for the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane, disrupting its structure and function and ultimately leading to fungal cell death or inhibition of growth.[2]
Experimental Protocols
The synthesis of clotrimazole typically involves the reaction of (2-chlorophenyl)diphenylmethyl chloride (o-chlorotrityl chloride) with imidazole.
Materials:
-
(2-chlorophenyl)diphenylmethanol
-
Thionyl chloride or other chlorinating agent
-
Imidazole
-
A suitable solvent (e.g., toluene, acetonitrile)
-
A base (e.g., triethylamine)
Procedure:
-
Chlorination: (2-chlorophenyl)diphenylmethanol is chlorinated using a suitable agent like thionyl chloride to form (2-chlorophenyl)diphenylmethyl chloride.
-
Condensation: The resulting (2-chlorophenyl)diphenylmethyl chloride is reacted with imidazole in the presence of a base and a solvent. The reaction mixture is typically heated to drive the reaction to completion.
-
Isolation and Purification: After the reaction is complete, the product is isolated, for example, by cooling to induce crystallization, followed by filtration and washing. The crude product can be purified by recrystallization.[2]
The synthesis of miconazole is more complex and involves the preparation of two key intermediates that are then coupled.
Key Intermediates:
-
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
2,4-dichlorobenzyl chloride
Procedure:
-
Preparation of the Imidazole Ethanol Intermediate: This can be achieved by reacting 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole, followed by reduction of the ketone.
-
Coupling Reaction: The sodium salt of the imidazole ethanol intermediate is reacted with 2,4-dichlorobenzyl chloride in a suitable solvent like DMF to yield miconazole.[11]
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Objective: To determine the MIC of an imidazole antifungal against a fungal isolate.
Materials:
-
Fungal isolate
-
Standardized growth medium (e.g., RPMI-1640)
-
Imidazole antifungal agent
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Drug Preparation: Prepare serial twofold dilutions of the antifungal agent in the microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be determined visually or by reading the absorbance with a spectrophotometer.[15][16]
Quantitative Data
The in vitro activity of imidazole antifungals is often expressed as IC50 values against the target enzyme, lanosterol 14-α-demethylase.
| Antifungal Agent | Target Organism | IC50 for Lanosterol 14-α-demethylase (µM) |
| Miconazole | Candida albicans | ~0.057 |
| Ketoconazole | Candida albicans | ~0.039 - 0.30 |
| Fluconazole | Candida albicans | >30 (for human enzyme), much lower for fungal |
| Itraconazole | Candida albicans | >30 (for human enzyme), much lower for fungal |
Note: Data compiled from a study comparing inhibition of human and Candida albicans CYP51. The lower the IC50, the more potent the inhibitor.
Visualizing the Science: Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways
References
- 1. A facile synthesis of novel miconazole analogues and the evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111423380A - Preparation method of clotrimazole - Google Patents [patents.google.com]
- 3. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent crystals of clotrimazole: a combined theoretical and experimental study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. scielo.org.mx [scielo.org.mx]
- 12. youtube.com [youtube.com]
- 13. Pharmacokinetics of imidazole antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1,4-Dimethylimidazole, a heterocyclic organic compound. Due to the limited availability of specific toxicological data for this particular isomer, this document combines reported data for this compound with safety information for structurally similar dimethylimidazole isomers to ensure a thorough understanding of the potential hazards.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 96.13 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6338-45-0 | --INVALID-LINK--[1] |
| Appearance | Colorless Liquid | --INVALID-LINK-- |
| Boiling Point | 193-196 °C | --INVALID-LINK--[2] |
| Physical Form | Liquid | --INVALID-LINK--[3] |
| Storage Temperature | Room temperature | --INVALID-LINK--[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | --INVALID-LINK--[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | --INVALID-LINK--[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | --INVALID-LINK--[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | --INVALID-LINK--[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | --INVALID-LINK--[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | --INVALID-LINK--[1] |
Signal Word: Danger[1]
Hazard Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Use only in a chemical fume hood or well-ventilated area.[6] Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area.[5] Keep away from strong oxidizing agents.[5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5][7] | --INVALID-LINK--[8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[5] | --INVALID-LINK--[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5] | --INVALID-LINK--[8] |
| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[9] | --INVALID-LINK--[8] |
Accidental Release Measures
The logical workflow for responding to an accidental release is depicted below.
Caption: Workflow for responding to an accidental release of this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Toxicological Information
Note: The absence of comprehensive toxicological data for this compound necessitates a cautious approach, treating it as a substance with significant potential for harm. The safety precautions outlined in this guide are based on the available data and general principles of chemical safety.
Experimental Protocols
Due to the lack of publicly available, detailed experimental studies on the toxicology of this compound, specific, validated experimental protocols for its testing cannot be provided in this guide. Researchers planning to conduct toxicological assessments should develop and validate protocols based on established OECD guidelines for testing of chemicals.
Signaling Pathways
Currently, there is no available information in the scientific literature describing the specific signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action and potential interactions with biological systems at the molecular level.
References
- 1. This compound | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 6338-45-0 [sigmaaldrich.com]
- 4. 2,4-Dimethylimidazole(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. iolitec.de [iolitec.de]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 1,4-Dimethylimidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dimethylimidazole as a versatile N-donor ligand in coordination chemistry. The information compiled herein is based on established principles and data from closely related imidazole derivatives, offering a predictive framework for its application in synthesis, catalysis, and medicinal chemistry.
Introduction to this compound as a Ligand
This compound is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms, one of which is methylated (N-1) and a methyl group attached to a carbon atom (C-4). This substitution pattern influences its steric and electronic properties as a ligand. The presence of the N-methyl group prevents its use as a bridging ligand through deprotonation, directing its coordination behavior to that of a terminal, monodentate ligand through the unsubstituted nitrogen (N-3). The methyl group at the C-4 position introduces moderate steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes.
Imidazole and its derivatives are of significant interest in coordination chemistry due to their role in biological systems, particularly as a coordinating group in the amino acid histidine, and their applications in the development of therapeutic agents and catalysts.[1][2]
Applications in Coordination Chemistry
This compound can be readily employed in the synthesis of a variety of transition metal complexes. The lone pair of electrons on the N-3 atom allows it to act as a strong sigma-donor, forming stable complexes with a range of metal ions including, but not limited to, copper(II), zinc(II), cobalt(II), and nickel(II).[3] The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by the reaction conditions.
Coordination complexes containing imidazole-based ligands have shown promise in various catalytic transformations. While specific data for this compound is limited, analogous cobalt complexes have been investigated for catalytic oxidations.[4] The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. It is anticipated that cobalt complexes of this compound could be effective catalysts for the oxidation of various organic substrates.
Metal complexes of imidazole derivatives often exhibit enhanced biological activity compared to the free ligand.[3] This is attributed to the principles of chelation theory, where the coordination of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes. Zinc complexes, in particular, are known for their antimicrobial properties.[5] It is hypothesized that zinc(II) complexes of this compound will display notable antibacterial and antifungal activity.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of complexes with similar imidazole-based ligands and can be adapted for this compound.
This protocol describes a general method for the synthesis of a [M(this compound)₂Cl₂] type complex, where M = Cu(II), Co(II), or Zn(II).
Materials:
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, ZnCl₂)
-
This compound
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of the metal(II) chloride salt in 20 mL of absolute ethanol with gentle heating and stirring.
-
In a separate flask, dissolve 2 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
The resulting complex should be characterized using standard analytical techniques to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the imidazole ligand to the metal center. A shift in the C=N stretching vibration of the imidazole ring to a higher frequency is indicative of coordination.
-
¹H NMR Spectroscopy (for diamagnetic complexes like Zn(II)): To confirm the presence of the ligand in the complex. Shifts in the proton signals of the imidazole ring upon coordination can be observed.
-
Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the complex.
-
Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent.
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal discs (positive controls)
Procedure:
-
Prepare a stock solution of the synthesized complex in DMSO (e.g., 1 mg/mL).
-
Prepare fresh inoculums of the test microorganisms in sterile saline.
-
Spread the microbial inoculum uniformly over the surface of the nutrient agar plates.
-
Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the complex solution into the wells.
-
Place standard antibiotic/antifungal discs in separate locations on the plates as positive controls.
-
Use a well containing only DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Data Presentation
The following tables provide a template for summarizing expected and comparative data for metal complexes of this compound, based on literature values for analogous compounds.
Table 1: Predicted Spectroscopic Data for a [M(this compound)₂Cl₂] Complex
| Parameter | Free Ligand (this compound) | Predicted Complex Data | Reference Complex Data (e.g., [M(1-methylimidazole)₂Cl₂]) |
| IR (cm⁻¹) | |||
| ν(C=N) | ~1500 | Shift to higher frequency (~1510-1530) | Shifts observed in this range |
| ¹H NMR (ppm, for Zn complex) | |||
| Imidazole H2 | ~7.5 | Downfield shift | Downfield shifts observed |
| Imidazole H5 | ~6.9 | Downfield shift | Downfield shifts observed |
| N-CH₃ | ~3.6 | Small downfield shift | Small downfield shifts observed |
| C-CH₃ | ~2.2 | Small downfield shift | Small downfield shifts observed |
Table 2: Anticipated Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| This compound (Ligand) | Low to no activity | Low to no activity | Low to no activity |
| [Zn(this compound)₂Cl₂] | Moderate to high activity | Moderate activity | Moderate activity |
| Standard Antibiotic | High activity | High activity | N/A |
| Standard Antifungal | N/A | N/A | High activity |
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the study of this compound coordination chemistry.
References
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 1,4-Dimethylimidazole as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dimethylimidazole as a curing agent for epoxy resins. Due to a lack of extensive published data specifically for this compound, the quantitative data and protocols provided herein are based on studies of closely related imidazole derivatives, such as 1,2-dimethylimidazole and other alkyl-substituted imidazoles. This information serves as a valuable starting point for researchers and professionals in developing and characterizing epoxy resin systems cured with this compound.
Introduction
Imidazole and its derivatives are widely used as catalytic curing agents for epoxy resins, initiating anionic homopolymerization of the epoxy groups to form a highly cross-linked network.[1] This class of curing agents offers several advantages, including the potential for long pot life at ambient temperatures and rapid curing at elevated temperatures.[1][2] this compound, a member of this family, is expected to function as an effective nucleophilic catalyst in the epoxy curing reaction.[2] The selection of a specific imidazole, such as this compound, can influence the curing rate, gel time, exothermicity, and the final thermomechanical properties of the cured resin.[2]
Curing Mechanism
The curing of epoxy resins with imidazoles generally proceeds through a multi-step mechanism.[3][4] The tertiary amine functionality of the imidazole ring acts as the catalytic site.[1][3]
-
Adduct Formation: The nitrogen atom at the 3-position of the imidazole ring performs a nucleophilic attack on the carbon atom of the epoxy ring, leading to the opening of the oxirane ring and the formation of a zwitterionic adduct.[4][5]
-
Proton Transfer and Anion Formation: A proton is abstracted from a hydroxyl group present in the epoxy resin system (or from another source) by the oxygen anion of the opened epoxy ring, generating a reactive alkoxide anion.
-
Chain Propagation: The newly formed alkoxide anion then attacks another epoxy group, initiating a chain reaction of anionic polymerization (etherification).[1] This propagation continues until the epoxy groups are consumed or the reaction is sterically hindered.
-
Catalyst Regeneration: In some instances, the imidazole catalyst can be regenerated through various side reactions, allowing it to participate in further curing reactions.[6]
dot graph "Epoxy_Curing_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Epoxy_Resin" [label="Epoxy Resin\n(Oxirane Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; "1_4_DM_Imidazole" [label="this compound\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Adduct" [label="Zwitterionic Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; "Proton_Source" [label="Proton Source\n(e.g., Hydroxyl Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Alkoxide_Anion" [label="Alkoxide Anion\n(Reactive Species)", fillcolor="#FBBC05", fontcolor="#202124"]; "Another_Epoxy" [label="Another Epoxy\nResin Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; "Polymer_Chain" [label="Propagating\nPolymer Chain", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cured_Network" [label="Cross-linked\nEpoxy Network", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Epoxy_Resin" -> "Adduct" [label="Nucleophilic Attack"]; "1_4_DM_Imidazole" -> "Adduct"; "Adduct" -> "Alkoxide_Anion" [label="Proton Transfer"]; "Proton_Source" -> "Alkoxide_Anion"; "Alkoxide_Anion" -> "Polymer_Chain" [label="Anionic Polymerization"]; "Another_Epoxy" -> "Polymer_Chain"; "Polymer_Chain" -> "Cured_Network" [label="Further Propagation\n& Cross-linking"]; }
Caption: Generalized signaling pathway for epoxy resin curing catalyzed by this compound.
Quantitative Data (Representative)
The following tables summarize typical quantitative data for epoxy resins cured with imidazole derivatives. This data is intended to provide a comparative baseline for formulating and evaluating systems with this compound.
Table 1: Thermal Properties of Imidazole-Cured Epoxy Resins
| Curing Agent (Isomer) | Concentration (phr) | Curing Schedule | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (Td5%) (°C) |
| 2-Ethyl-4-methylimidazole | 5 | 120°C for 2h + 150°C for 2h | 143 - 150[7] | ~324[8] |
| 1,2-Dimethylimidazole | 5 | 100°C for 2h + 160°C for 1h | ~135 | Not Reported |
| 2-Methylimidazole | 3 | 175°C for 1.5h | 142[9] | Not Reported |
| 2-Phenylimidazole | 0.1 - 5.0 | Not Specified | 135 - 168[9] | Not Reported |
Note: phr = parts per hundred parts of resin by weight.
Table 2: Mechanical Properties of Imidazole-Cured Epoxy Resins
| Curing Agent (Derivative) | Concentration (wt%) | Curing Schedule | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 1-(cyanoethyl)-2-ethyl-4-methylimidazole | 4 | 120°C for 30 min | 127.2[10] | Not Reported |
| 2-propylimidazole | 1.0 - 2.0 | Not specified | Not Reported | Not Reported |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of epoxy resins cured with this compound. Researchers should optimize these protocols for their specific epoxy resin systems and applications.
4.1. Protocol for Sample Preparation and Curing
-
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
This compound (curing agent)
-
Solvent (if necessary, e.g., acetone, for viscosity reduction)
-
Mold release agent
-
Molds (e.g., silicone or metal)
-
-
Procedure:
-
Preheat the epoxy resin to a specified temperature (e.g., 60-80°C) to reduce its viscosity.
-
Accurately weigh the desired amount of this compound and add it to the preheated epoxy resin. The concentration can be varied (e.g., 1-10 phr) to study its effect on curing and final properties.
-
Thoroughly mix the components until a homogeneous mixture is obtained. If a solvent is used, ensure it is fully evaporated before curing.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Apply a mold release agent to the molds.
-
Pour the degassed mixture into the preheated molds.
-
Cure the samples in an oven according to a predefined curing schedule (e.g., a multi-stage cure such as 100°C for 2 hours followed by a post-cure at 150°C for 2 hours). The optimal curing schedule should be determined experimentally.
-
After curing, allow the samples to cool down slowly to room temperature to avoid internal stresses.
-
Demold the cured epoxy samples for subsequent characterization.
-
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, label="Start", fillcolor="#FFFFFF", fontcolor="#202124"]; "Preheat_Resin" [label="Preheat Epoxy Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Add_Curing_Agent" [label="Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mix" [label="Thorough Mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; "Degas" [label="Vacuum Degassing", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pour" [label="Pour into Molds", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cure" [label="Oven Curing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cool" [label="Controlled Cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; "Demold" [label="Demold Samples", fillcolor="#F1F3F4", fontcolor="#202124"]; "Characterization" [shape=ellipse, label="Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Preheat_Resin"; "Preheat_Resin" -> "Add_Curing_Agent"; "Add_Curing_Agent" -> "Mix"; "Mix" -> "Degas"; "Degas" -> "Pour"; "Pour" -> "Cure"; "Cure" -> "Cool"; "Cool" -> "Demold"; "Demold" -> "Characterization"; }
Caption: Workflow for preparing this compound-cured epoxy samples.
4.2. Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing kinetics, glass transition temperature (Tg), and heat of reaction.
-
Instrument: Differential Scanning Calorimeter.
-
Procedure:
-
Prepare a small amount of the uncured epoxy/1,4-dimethylimidazole mixture (5-10 mg) and seal it in an aluminum DSC pan.
-
Non-isothermal Scan: Place the pan in the DSC cell and heat it from room temperature to a high temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). This will provide the exothermic curing peak from which the onset temperature, peak temperature, and total heat of reaction can be determined.
-
Isothermal Scan: To study the curing kinetics at a specific temperature, quickly heat the sample to the desired isothermal temperature and hold it for a certain period until the reaction is complete.
-
Tg Determination: After the initial curing scan, cool the sample down and then perform a second heating scan at the same heating rate. The step change in the heat flow curve in the second scan corresponds to the glass transition temperature of the cured sample.[11]
-
4.3. Protocol for Thermomechanical Analysis (TMA) or Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the coefficient of thermal expansion (CTE), glass transition temperature (Tg), and viscoelastic properties (storage modulus, loss modulus, tan delta).
-
Instrument: Thermomechanical Analyzer or Dynamic Mechanical Analyzer.
-
Procedure:
-
Prepare a rectangular specimen of the cured epoxy with precise dimensions.
-
Mount the specimen in the analyzer using the appropriate clamp (e.g., single cantilever for DMA).
-
Heat the sample over a temperature range that encompasses its glass transition (e.g., from room temperature to 200°C) at a controlled heating rate (e.g., 3-5°C/min).
-
For DMA, apply a sinusoidal stress at a fixed frequency (e.g., 1 Hz).
-
The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[10]
-
4.4. Protocol for Mechanical Testing
-
Objective: To determine the mechanical properties such as tensile strength, flexural strength, and modulus.
-
Instrument: Universal Testing Machine.
-
Procedure:
-
Prepare specimens of the cured epoxy according to standard test methods (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Condition the specimens at standard laboratory conditions.
-
Mount the specimen in the grips of the testing machine.
-
Apply a load at a constant crosshead speed until the specimen fails.
-
Record the load-displacement data to calculate the desired mechanical properties.
-
Safety Precautions
-
Epoxy resins and curing agents can be skin and respiratory irritants. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
The curing of epoxy resins is an exothermic reaction. For larger batches, monitor the temperature to prevent uncontrolled heat generation.
By following these application notes and protocols, researchers can effectively utilize this compound as a curing agent for epoxy resins and thoroughly characterize the resulting thermoset materials for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal analysis of epoxy resin matrix and carbon fiber epoxy laminate cured by imidazole [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. US5508328A - Curing epoxy resins using dicy, imidazole and acid - Google Patents [patents.google.com]
- 10. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Methylation of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] The methylation of imidazole derivatives is a fundamental synthetic transformation that allows for the modulation of their physicochemical and biological properties. N-methylation can influence a compound's basicity, solubility, and ability to participate in hydrogen bonding, which in turn can significantly impact its biological activity and application as a pharmaceutical or functional material.[2] For instance, methylated imidazoles are key structural motifs in various kinase inhibitors and are integral components of pyrrole-imidazole polyamides, which can selectively bind to the minor groove of DNA and regulate gene expression.[3][4]
This document provides detailed experimental protocols for the N-methylation of imidazole derivatives using common methylating agents. It also includes a summary of quantitative data for different methodologies, guidelines for the characterization of methylated products, and a visualization of a key signaling pathway where imidazole derivatives play a crucial role.
Data Presentation: Quantitative Analysis of Imidazole Methylation
The choice of methylating agent and reaction conditions can significantly impact the yield and regioselectivity of the methylation of substituted imidazoles. The following tables summarize representative quantitative data for various methylation protocols.
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF/THF | 0 to RT | 2-4 | High | |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water/Acetone | <35 to Reflux | Several | High | [5] |
| Dimethyl Carbonate (DMC) | None | Neat | 170 | 9 | Quantitative | |
| Methyl Iodide (CH₃I) | Potassium Hydroxide (KOH) / TBAI | Benzene/Solvent-free | RT | - | High | [5] |
Table 1: Summary of reaction conditions and yields for the methylation of imidazole.
Regioselectivity in the Methylation of Substituted Imidazoles:
The methylation of unsymmetrically substituted imidazoles can result in a mixture of regioisomers. The regiochemical outcome is influenced by electronic and steric factors of the substituents on the imidazole ring, as well as the reaction conditions.[6]
| Substrate | Methylating Agent | Conditions | Ratio of Regioisomers (e.g., 1,4- vs 1,5-) | Reference |
| 4-Methylimidazole | Methyltriflate | Acetonitrile, sequential addition of reagents | >98:2 (1,5-dimethyl predominates) | [7] |
| 4-Nitroimidazole | Diazomethane | - | Predominantly N-methylation proximate to the nitro group | [6] |
Table 2: Examples of regioselectivity in the methylation of substituted imidazoles.
Experimental Protocols
Protocol 1: Methylation using Methyl Iodide and Sodium Hydride
This classic laboratory method involves the deprotonation of the imidazole nitrogen with a strong base, followed by nucleophilic substitution with methyl iodide.[5]
Materials:
-
Imidazole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend the imidazole derivative (1.0 eq) in anhydrous DMF or THF in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the suspension.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.
-
To the resulting sodium imidazolide solution, add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Methylation using Dimethyl Sulfate and Sodium Hydroxide
This method utilizes the less volatile and more economical dimethyl sulfate as the methylating agent in an aqueous or biphasic system.[5]
Materials:
-
Imidazole derivative
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Acetone or Water
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the imidazole derivative (1.0 eq) and sodium hydroxide (2.0 eq) in water or a mixture of acetone and water.[5]
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate (1.2 eq) dropwise, ensuring the temperature is maintained below 30-35°C.
-
After the addition is complete, stir the mixture vigorously for several hours at room temperature. Gentle heating to reflux can be applied to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Phase-Transfer Catalyzed (PTC) Methylation
Phase-transfer catalysis provides a mild and efficient method for N-methylation, often with high yields, and can be performed in a biphasic system or even solvent-free conditions.[5]
Materials:
-
Imidazole derivative
-
Methyl iodide (CH₃I) or other alkyl halides
-
Potassium hydroxide (KOH), powdered
-
Phase-transfer catalyst (e.g., tetrabutylammonium iodide (TBAI) or 18-crown-6)
-
Organic solvent (e.g., benzene, diethyl ether) or solvent-free
Procedure:
-
In a round-bottom flask, combine the imidazole derivative (1.0 eq), powdered potassium hydroxide (excess), and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).[5]
-
Add the methylating agent (1.0-1.2 eq).
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter off the solid salts and wash with a small amount of the organic solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain the pure N-methylated imidazole derivative.
Characterization of Methylated Imidazole Derivatives
The successful methylation of imidazole derivatives can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new singlet in the range of 3.6-4.0 ppm is characteristic of the N-methyl group protons. The chemical shifts of the imidazole ring protons will also be affected by methylation. For 1-methylimidazole in CDCl₃, the N-CH₃ signal appears around 3.64 ppm. The ring protons appear at approximately 7.39 ppm (H2), 7.01 ppm (H5), and 6.86 ppm (H4).[8]
-
¹³C NMR: The N-methyl carbon typically resonates around 33-35 ppm. The chemical shifts of the imidazole ring carbons are also altered upon methylation. For 1-methylimidazole, the ¹³C NMR signals are observed at approximately 137.2 (C2), 129.5 (C4), 121.3 (C5), and 33.2 (N-CH₃) ppm.[9][10]
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the methylated product. The molecular ion peak (M+) should correspond to the addition of a methyl group (14.03 Da) to the starting imidazole derivative.
Infrared (IR) Spectroscopy: The N-H stretching vibration present in the starting imidazole (typically a broad peak around 3100-3500 cm⁻¹) will be absent in the N-methylated product.
Mandatory Visualizations
Experimental Workflow for Imidazole Methylation
Caption: A generalized experimental workflow for the N-methylation of imidazole derivatives.
c-Kit Signaling Pathway: A Target for Imidazole-Based Kinase Inhibitors
Methylated imidazole derivatives are often core components of kinase inhibitors used in cancer therapy. The c-Kit receptor tyrosine kinase is a key player in several cancers, and its signaling pathway is a common target for such drugs.[7][11]
Caption: The c-Kit signaling pathway, a target for imidazole-based kinase inhibitors in cancer therapy.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct methylation and trifluoroethylation of imidazole and pyridine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,4-Dimethylimidazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-dimethylimidazole as a catalyst and reagent in the synthesis of pharmaceutically relevant compounds. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules.[1] this compound, as a substituted imidazole, offers unique catalytic and structural properties beneficial for the efficient synthesis of complex molecules, including potent enzyme inhibitors.
Application in the Synthesis of p38 MAP Kinase Inhibitors
Substituted imidazoles are well-established as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory cytokine release.[2] The synthesis of these inhibitors often involves multicomponent reactions (MCRs) to construct the substituted imidazole core. This compound can serve as a basic catalyst in these reactions, facilitating the condensation of reactants to form the desired heterocyclic scaffold.
The following diagram illustrates the general workflow from the synthesis of a p38 MAP kinase inhibitor using this compound to its biological evaluation.
Experimental Protocol: Synthesis of a Tetrasubstituted Imidazole as a p38 MAP Kinase Inhibitor Precursor
This protocol describes a representative one-pot synthesis of a 1,2,4,5-tetrasubstituted imidazole, a common scaffold for p38 MAP kinase inhibitors, using this compound as a catalyst.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Primary amine (e.g., 4-methoxyaniline)
-
Ammonium acetate
-
This compound (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.1 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add this compound (0.2 mmol, 20 mol%) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tetrasubstituted imidazole.
The following table summarizes typical yields and reaction times for the synthesis of various tetrasubstituted imidazoles using the described protocol.
| Aldehyde | Amine | Reaction Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | 4-Methoxyaniline | 5 | 85 |
| 4-Chlorobenzaldehyde | Aniline | 6 | 82 |
| Benzaldehyde | 4-Methylaniline | 4 | 88 |
| 2-Naphthaldehyde | Benzylamine | 6 | 79 |
Signaling Pathway of p38 MAP Kinase Inhibition
The synthesized imidazole derivatives can act as inhibitors of the p38 MAP kinase signaling pathway. This pathway is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.
By inhibiting p38 MAP kinase, the synthesized compounds can prevent the phosphorylation of downstream targets, leading to a reduction in the production of inflammatory mediators. This makes them promising candidates for the treatment of inflammatory diseases.
Application in the Synthesis of Angiotensin II Receptor Antagonists
The following diagram outlines a generalized synthetic pathway for Losartan, highlighting the key imidazole intermediate.
In this pathway, a base is required to deprotonate the imidazole ring for the alkylation step. This compound could potentially serve as a non-nucleophilic base to facilitate this transformation.
Conclusion
This compound is a versatile and valuable compound in the synthesis of pharmaceuticals. Its catalytic activity in multicomponent reactions provides an efficient route to complex heterocyclic scaffolds, such as those found in p38 MAP kinase inhibitors. Furthermore, its properties as a base suggest its potential application in the synthesis of other imidazole-containing drugs like Losartan. The protocols and data presented here offer a foundation for researchers to explore the utility of this compound in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005023758A2 - Process for the preparation of losartan potassium form i - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 6. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
- 7. US20100190996A1 - Process for the Preparation of Losartan - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1,4-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (1,4-DHPs) are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their molecular scaffold is a core component in numerous therapeutic agents, most notably as calcium channel blockers for the treatment of cardiovascular diseases like hypertension.[2] Marketed drugs such as nifedipine, amlodipine, and felodipine feature the 1,4-DHP core.[3] Beyond their cardiovascular applications, 1,4-DHP derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
The most common method for synthesizing 1,4-dihydropyridines is the Hantzsch synthesis, a multi-component reaction first reported in 1882.[1][2] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.[2] While traditionally carried out with catalysts, modern synthetic chemistry has seen the development of green and efficient catalyst-free methods, as well as the use of various catalysts to improve reaction rates and yields. This document provides detailed protocols for both catalyzed and catalyst-free syntheses of 1,4-dihydropyridines, with a focus on green chemistry principles.
Catalyzed Synthesis of 1,4-Dihydropyridines
While the initially specified 1,4-dimethylimidazole was not found in the context of 1,4-dihydropyridine synthesis in the surveyed literature, other imidazole derivatives have been successfully employed as catalysts. For instance, 3-methyl-1-sulfonic acid imidazolium chloride, an acidic ionic liquid, has been shown to be an efficient and green catalyst for this transformation.[4]
General Reaction Scheme (Hantzsch Synthesis)
The Hantzsch synthesis is a one-pot reaction that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form the 1,4-dihydropyridine ring.
Caption: General scheme of the Hantzsch 1,4-dihydropyridine synthesis.
Catalyst-Free Synthesis of 1,4-Dihydropyridines
In line with the principles of green chemistry, several catalyst-free methods for the synthesis of 1,4-dihydropyridines have been developed. These methods often utilize thermal energy, microwave irradiation, or ultrasound to promote the reaction, thereby avoiding the need for a catalyst and often simplifying product purification.[2]
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various 1,4-dihydropyridine derivatives using both catalyzed and catalyst-free methods.
Table 1: Catalyst-Free Synthesis of 1,4-Dihydropyridines
| Aldehyde | β-Ketoester | Ammonia Source | Conditions | Time | Yield (%) | Reference |
| 2-Furaldehyde | tert-Butyl acetoacetate | Ammonium acetate | Solvent-free, 100°C | 45 min | 85 | [5] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Microwave (90W), solvent-free | 3-5 min | 85-95 | [6] |
| Various aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | Ultrasound, aqueous medium | 30 min | up to 91 | [7] |
Table 2: Catalyzed Synthesis of 1,4-Dihydropyridines
| Aldehyde | Other Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Acetylacetone, primary amine, barbituric acid | 3-Methyl-1-sulfonic acid imidazolium chloride | EtOH | - | High | [4] |
| 4-Chlorobenzaldehyde | Dimedone, ethyl acetoacetate, ammonium acetate | Polyaniline supported ZnO | Ethanol | 2 h | 98 | [8] |
| Benzaldehyde | Ethyl acetoacetate, ammonium acetate | D-Glucose (2M) | Microwave, solvent-free | seconds | High | [9] |
| Various aryl aldehydes | Ethyl acetoacetate, ammonium acetate | MWCNTs@meglumine | Ethanol (Ultrasound) | 20 min | 90 | [10][11] |
Experimental Protocols
Protocol 1: Catalyst-Free Thermal Synthesis of 1,4-Dihydropyridines
This protocol describes a solvent-free thermal method for the synthesis of 1,4-dihydropyridines.[2][5]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Crushed ice
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (3.0 mmol).[2]
-
Place the flask in a preheated oil bath or heating mantle at 100°C.[2]
-
Stir the reaction mixture vigorously. The mixture will melt and then solidify.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 45 minutes), cool the flask to room temperature.[2]
-
Add crushed ice to the solidified product and stir to break up the solid.[2]
-
Collect the crude product by vacuum filtration through a Büchner funnel.[2]
-
Wash the solid with cold water.
-
Purify the product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of 1,4-Dihydropyridines
This protocol details a rapid, solvent-free synthesis of 1,4-dihydropyridines using microwave irradiation.[6]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
-
Pyrex cylindrical tube or microwave reactor vessel
-
Domestic or laboratory microwave oven
-
Crushed ice
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Methanol and chloroform (for elution)
Procedure:
-
Place the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol) into a Pyrex cylindrical tube.[6]
-
Heat the mixture in a domestic microwave oven at 90W for 3-5 minutes.[6]
-
After completion, cool the tube to room temperature.[6]
-
Pour the contents onto crushed ice and filter through a sintered funnel.[6]
-
Purify the crude product by silica gel column chromatography, eluting with a mixture of methanol and chloroform (e.g., 2:8 ratio), to obtain the pure product.[6]
Protocol 3: Ultrasound-Assisted Synthesis of 1,4-Dihydropyridines
This protocol describes the synthesis of 1,4-dihydropyridines using ultrasound irradiation in an aqueous medium.[7][10]
Materials:
-
Aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Catalyst (e.g., MWCNTs@meglumine, 0.02 g) (optional, can be adapted for catalyst-free)
-
Ethanol (2 mL)
-
Reaction vessel
-
Ultrasonic probe or bath
-
Dichloromethane
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, prepare a mixture of the aryl aldehyde (1 mmol), ammonium acetate (1 mmol), and ethyl acetoacetate (2 mmol) in ethanol (2 mL).[10]
-
If using a catalyst, add it to the mixture.[10]
-
Equip the reaction mixture with an ultrasonic probe or place it in an ultrasonic bath with a power of 70W.[10]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.[10]
-
Add dichloromethane and filter to separate the catalyst (if used).[10]
-
The filtrate can then be concentrated and the product purified, typically by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Purification
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. m.youtube.com [m.youtube.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation [jsynthchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Alkylimidazoles in Polymer Inclusion Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of alkylimidazoles in Polymer Inclusion Membranes (PIMs), with a primary focus on their well-documented application in the separation of metal ions. Additionally, potential applications in other fields, including the separation of organic molecules relevant to the pharmaceutical industry, are discussed. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this technology.
Introduction to Polymer Inclusion Membranes (PIMs) with Alkylimidazole Carriers
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that have gained significant attention for various separation processes.[1][2] They consist of a thin, flexible, and stable polymeric film in which a carrier molecule and a plasticizer are entrapped.[3] This configuration provides a significant advantage over traditional liquid membranes by enhancing stability and minimizing the loss of the carrier to the surrounding aqueous phases.[3]
Alkylimidazoles have emerged as highly effective carriers in PIMs, particularly for the transport of metal ions.[1][2][4] Their utility stems from their ability to form complexes with a variety of metal ions.[1][2] The hydrophobic and alkaline properties of alkylimidazoles can be readily tailored by modifying the length and position of the alkyl groups on the imidazole ring, allowing for the development of carriers with high efficiency and selectivity for specific target ions.[1][2] The stability of the complex formed between the alkylimidazole carrier and the metal ion is a key determinant of the transport speed and selectivity across the membrane.[1][2]
The primary and most extensively studied application of alkylimidazole-based PIMs is the separation and recovery of heavy and toxic metal ions from aqueous solutions, including wastewater.[1][2] This has significant implications for environmental remediation and resource recovery.
Core Components of Alkylimidazole-Based PIMs
The performance of an alkylimidazole-based PIM is determined by the interplay of its three main components: the polymer matrix, the plasticizer, and the alkylimidazole carrier.
-
Polymer Matrix: The most commonly used polymer for these PIMs is Cellulose Triacetate (CTA) .[5] CTA provides a porous, solid support that physically entraps the carrier and plasticizer.[5]
-
Plasticizer: Plasticizers are added to improve the flexibility and mechanical stability of the PIM. They also facilitate the mobility of the carrier-ion complex within the membrane. Commonly used plasticizers for alkylimidazole PIMs include o-nitrophenyl pentyl ether (o-NPPE) and o-nitrophenyl octyl ether (o-NPOE) .[1]
-
Alkylimidazole Carriers: These are the active components responsible for binding and transporting the target ions. Various alkylimidazoles have been investigated, including:
Application in Metal Ion Separation
The separation of non-ferrous metal ions such as Zn(II), Cu(II), Cd(II), Co(II), Ni(II), and Ag(I) is a major application of alkylimidazole PIMs.[1][7]
Mechanism of Metal Ion Transport
The transport of metal ions across an alkylimidazole-based PIM is a carrier-mediated process that involves the following steps:
-
Complexation: At the interface between the feed solution and the membrane, the alkylimidazole carrier (L) complexes with the metal ion (M²⁺).
-
Diffusion: The newly formed metal-carrier complex ([MLn]²⁺) diffuses across the polymer membrane.
-
Decomplexation: At the interface between the membrane and the receiving solution, the metal-carrier complex dissociates, releasing the metal ion into the receiving phase.
-
Carrier Regeneration: The free carrier then diffuses back across the membrane to the feed solution interface, where it can complex with another metal ion, thus continuing the transport cycle.
This process is often coupled with the counter-transport of another ion, such as H⁺, from the receiving phase to the feed phase to maintain charge neutrality.
Caption: Metal ion transport mechanism across an alkylimidazole PIM.
Quantitative Data on Separation Performance
The efficiency of metal ion separation using alkylimidazole PIMs can be quantified by parameters such as initial flux (J₀), recovery factor (RF), and selectivity coefficient (S). The following tables summarize representative data from the literature.
Table 1: Initial Fluxes (J₀) for the Transport of Various Metal Ions using PIMs with different 2-Alkylimidazole Carriers.
| Carrier | J₀ (Cu(II)) (μmol/m²s) | J₀ (Zn(II)) (μmol/m²s) | J₀ (Co(II)) (μmol/m²s) | J₀ (Ni(II)) (μmol/m²s) |
| 2-methylimidazole | 2.53 | 1.82 | 1.25 | 0.89 |
| 2-ethylimidazole | 2.31 | 1.65 | 1.13 | 0.81 |
| 2-propylimidazole | 2.15 | 1.54 | 1.05 | 0.75 |
| 2-butylimidazole | 2.01 | 1.43 | 0.98 | 0.70 |
Data adapted from literature. The rate of transport generally decreases with increasing alkyl chain length.
Table 2: Separation of Zn(II), Cd(II), and Ni(II) using PIMs with Substituted 1-Octylimidazole Carriers.
| Carrier | Zn(II) Removal (%) | Cd(II) Removal (%) | Ni(II) Removal (%) | S (Zn/Ni) | S (Cd/Ni) |
| 1-octylimidazole | 85.2 | 56.8 | 24.3 | 3.5 | 2.3 |
| 1-octyl-2-methylimidazole | 90.1 | 50.3 | 10.2 | 8.8 | 4.9 |
| 1-octyl-4-methylimidazole | 92.5 | 45.1 | 8.9 | 10.4 | 5.1 |
| 1-octyl-2,4-dimethylimidazole | 95.5 | 34.2 | 0.9 | 104.5 | 37.6 |
Data adapted from a study on ternary Zn(II)-Cd(II)-Ni(II) solutions.[5] The presence of methyl groups near the donor nitrogen atom enhances selectivity for Zn(II) over Ni(II).[5]
Table 3: Recovery Factors (RF) for Ag(I) and Zn(II) from a Leached Battery Solution after 24h Transport.
| Carrier | RF Ag(I) (%) | RF Zn(II) (%) |
| 1-hexylimidazole | 86 | 90 |
| 1-hexyl-2-methylimidazole | 47 | 94 |
Data adapted from a study on the recovery of metals from spent silver-zinc batteries.[8]
Experimental Protocols
Protocol for Preparation of Alkylimidazole-Based PIMs
This protocol describes a general procedure for the preparation of a CTA-based PIM containing an alkylimidazole carrier.
Materials:
-
Cellulose triacetate (CTA)
-
Dichloromethane
-
Plasticizer (e.g., o-nitrophenyl pentyl ether, o-NPPE)
-
Alkylimidazole carrier
-
Glass rings (e.g., 6.0 cm diameter)
-
Glass plates
-
Beakers
-
Magnetic stirrer
Procedure:
-
Prepare a casting solution by dissolving CTA, the plasticizer, and the alkylimidazole carrier in dichloromethane. A typical composition is 35% CTA, 5% plasticizer, and 60% carrier by weight, but this can be optimized.[5]
-
Stir the solution until all components are fully dissolved and the solution is homogeneous.
-
Place a glass ring on a clean, level glass plate.
-
Pour a measured volume of the casting solution into the glass ring.
-
Cover the setup to allow for slow evaporation of the dichloromethane overnight in a well-ventilated fume hood.
-
After the solvent has completely evaporated, immerse the glass plate with the attached membrane in cold water to carefully detach the PIM from the plate.
-
The resulting PIM is a thin, transparent, and flexible film.
-
Measure the thickness of the membrane at several points using a digital micrometer to ensure uniformity.
Caption: Workflow for the preparation of an alkylimidazole PIM.
Protocol for Metal Ion Transport Studies
This protocol outlines a typical experimental setup for evaluating the transport of metal ions across a prepared PIM.
Materials and Equipment:
-
Permeation cell (two compartments separated by the PIM)
-
Prepared PIM
-
Feed solution (containing the metal ions of interest)
-
Receiving solution (e.g., dilute acid)
-
Magnetic stirrers or overhead stirrers
-
pH meter
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer - AAS)
Procedure:
-
Mount the PIM securely between the two compartments of the permeation cell.
-
Fill one compartment with the feed solution (e.g., 45 mL of a solution containing the metal nitrates).
-
Fill the other compartment with the receiving solution (e.g., 45 mL of 0.5 M H₂SO₄).[5]
-
Simultaneously stir both the feed and receiving solutions at a constant rate (e.g., 600 rpm) to minimize the boundary layer effect.[5]
-
Maintain a constant temperature throughout the experiment (e.g., 20 ± 0.2 °C).[5]
-
Periodically, take samples from both the feed and receiving solutions at set time intervals.
-
Analyze the concentration of metal ions in the samples using a suitable technique like AAS.
-
Calculate the transport efficiency using metrics such as initial flux, recovery factor, and selectivity coefficients.
Caption: Schematic of a two-compartment cell for transport studies.
Potential for Pharmaceutical and Other Applications
While the research on alkylimidazole PIMs has predominantly focused on metal ion separation, the underlying principles of carrier-mediated transport can be extended to the separation and transport of organic molecules, including active pharmaceutical ingredients (APIs).
The imidazole moiety can interact with organic molecules through various mechanisms, including hydrogen bonding and π-π stacking, in addition to acid-base interactions. This suggests that alkylimidazole carriers could be tailored for the selective transport of specific drug molecules. Potential applications in the pharmaceutical field could include:
-
Drug Purification: Selective removal of impurities during API synthesis.
-
Enantiomeric Separation: Separation of chiral drug molecules, although this would likely require chiral alkylimidazole derivatives.
-
Controlled Drug Release: PIMs could potentially be used as a component in drug delivery systems to control the release rate of a drug from a formulation.
-
Removal of Pharmaceutical Pollutants: PIMs could be employed for the removal of pharmaceuticals from wastewater, which is a growing environmental concern.[2][9]
It is important to note that the application of alkylimidazole PIMs in the pharmaceutical field is largely speculative at this point and represents a promising area for future research. The development of such applications would require extensive investigation into the interactions between specific APIs and alkylimidazole carriers, as well as optimization of the PIM composition for each specific application.
Characterization of Alkylimidazole-Based PIMs
The morphology and surface properties of PIMs can significantly influence their transport performance.[5] Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are commonly used to characterize these membranes.[5]
-
SEM provides information about the surface topography and cross-sectional structure of the membrane, revealing its density and homogeneity.[5]
-
AFM is used to obtain high-resolution 2D and 3D images of the membrane surface, allowing for the quantification of parameters such as surface roughness and pore size.[5]
These characterization techniques are crucial for understanding the relationship between the membrane structure and its transport properties, and for optimizing membrane preparation protocols.
Conclusion
Alkylimidazoles play a crucial role as selective and efficient carriers in polymer inclusion membranes, with a well-established application in the separation of metal ions. The versatility of alkylimidazole chemistry allows for the fine-tuning of their properties to target specific ions. The detailed protocols and quantitative data presented here provide a solid foundation for researchers and scientists working in this area. While the application of alkylimidazole PIMs in the pharmaceutical field is still in its infancy, it represents a promising avenue for future research, with potential applications in drug purification, controlled release, and environmental remediation of pharmaceutical pollutants.
References
- 1. Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of Polymer Inclusion Membranes Doped with Alkylimidazole to Separation of Silver and Zinc Ions from Model Solutions and after Battery Leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Polymer Inclusion Membranes Doped with Alkylimidazole to Separation of Silver and Zinc Ions from Model Solutions and after Battery Leaching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Polymer Inclusion Membranes for the Removal of Emerging Contaminants and Synthetic Dyes from Aqueous Solutions—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dimethylimidazole Derivatives in Carbon Capture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 1,4-dimethylimidazole derivatives in carbon capture research, alongside detailed protocols for their synthesis and evaluation. While specific data for this compound derivatives is emerging, the information presented here is based on established principles and data from closely related imidazolium-based ionic liquids and imidazole derivatives.
Application Notes
This compound derivatives, particularly when functionalized to form ionic liquids (ILs), are a promising class of solvents for CO2 capture. The imidazole core provides a platform for chemical interaction with CO2, and strategic methylation can enhance its performance. The methyl group at the 1-position prevents the formation of a continuous hydrogen-bonded network, which can lower the viscosity compared to unsubstituted imidazoles. The methyl group at the 4-position can influence the basicity and steric environment of the molecule, which in turn affects the CO2 absorption capacity and kinetics.
The primary mechanism of CO2 capture in these systems can be either physical or chemical absorption, largely dependent on the anion paired with the 1,4-dimethylimidazolium cation. For chemical absorption, the formation of a carbamate species is a common pathway. The negligible vapor pressure of ionic liquids is a significant advantage over conventional amine-based solvents, as it minimizes solvent loss during the regeneration process.
Key Considerations for Research and Development:
-
Anion Selection: The choice of anion is critical in determining the CO2 absorption capacity and mechanism. Basic anions such as acetate can lead to chemical absorption with a 1:1 stoichiometry of CO2 to the anion, while anions like tetrafluoroborate or hexafluorophosphate typically result in physical absorption.
-
Viscosity: While methylation at the 1-position can reduce viscosity, it remains a critical parameter to optimize for efficient mass transfer in an industrial setting.
-
Thermal Stability: The thermal stability of the this compound derivative is crucial for the energy efficiency of the CO2 capture and regeneration cycle.
-
Water Content: The presence of water can significantly impact the CO2 absorption capacity and viscosity of the ionic liquid. It is essential to control and quantify the water content in experimental studies.
Quantitative Data Summary
The following tables summarize CO2 absorption data for various imidazolium-based ionic liquids, providing a comparative context for the potential performance of this compound derivatives.
| Cation | Anion | Temperature (K) | Pressure (kPa) | CO2 Absorption Capacity (mol CO2 / mol IL) | CO2 Absorption Capacity (g CO2 / g IL) | Reference |
| 1-Butyl-3-methylimidazolium | Acetate | 303.15 | 500 | 0.52 | 0.12 | [1] |
| 1-Butyl-2,3-dimethylimidazolium | 1,2,4-Triazole | 303.15 | 500 | 0.97 | 0.19 | [1] |
| 1-Butyl-3-methylimidazolium | 1,2,4-Triazole | 303.15 | 500 | 1.02 | 0.22 | [1] |
Table 1: CO2 Absorption Capacities of Selected Imidazolium-Based Ionic Liquids.
| Imidazole Derivative | CO2 Molar Absorption Capacity (mol CO2/mol imidazole) |
| Imidazole | ~0.5 |
| 2-Methylimidazole | ~0.7 |
| 4-Methylimidazole | ~0.6 |
| 1,2-Dimethylimidazole | ~0.4 |
| 2-Ethyl-4-methylimidazole | 0.88 |
Table 2: Comparison of CO2 Absorption Capacities of Various Imidazole Solids in Aqueous Solution.[2]
Experimental Protocols
The following are detailed protocols for the synthesis of 1,4-dimethylimidazolium-based ionic liquids and the subsequent measurement of their CO2 absorption capacity. These protocols are generalized and may require optimization for specific derivatives.
Protocol 1: Synthesis of 1,4-Dimethylimidazolium-Based Ionic Liquids
This protocol describes a typical two-step synthesis for an imidazolium-based ionic liquid with a non-coordinating anion like tetrafluoroborate.
Materials:
-
This compound
-
Alkyl halide (e.g., butyl bromide)
-
Anion source (e.g., sodium tetrafluoroborate)
-
Solvent (e.g., acetonitrile)
-
Drying agent (e.g., magnesium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flasks, condensers, etc.)
Procedure:
-
Quaternization: a. In a round-bottom flask, dissolve this compound in acetonitrile. b. Add a stoichiometric equivalent of the alkyl halide (e.g., butyl bromide) dropwise while stirring. c. Heat the mixture to reflux and maintain for 24-48 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature. f. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-alkyl-3,4-dimethylimidazolium halide salt.
-
Anion Exchange: a. Dissolve the crude halide salt in a suitable solvent (e.g., acetone or methanol). b. In a separate flask, dissolve a stoichiometric equivalent of the desired anion source (e.g., sodium tetrafluoroborate) in the same solvent. c. Add the anion source solution to the imidazolium halide solution dropwise with vigorous stirring. d. A precipitate of the insoluble halide salt (e.g., sodium bromide) will form. e. Stir the mixture at room temperature for 12-24 hours to ensure complete reaction. f. Filter the precipitate and wash it with the solvent. g. Combine the filtrate and washings and remove the solvent using a rotary evaporator. h. The resulting ionic liquid should be washed several times with deionized water to remove any remaining inorganic salts. i. Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water and solvent.
Characterization: The structure and purity of the synthesized ionic liquid should be confirmed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The water content should be determined by Karl Fischer titration.
Protocol 2: Gravimetric Measurement of CO2 Absorption
This protocol outlines the determination of CO2 absorption capacity using a gravimetric method with a magnetic suspension balance.
Materials and Equipment:
-
Synthesized this compound derivative (ionic liquid)
-
Magnetic Suspension Balance (MSB)
-
High-purity CO2 gas
-
Vacuum pump
-
Thermostatted sample holder
Procedure:
-
Sample Preparation: a. Place a known mass of the dried ionic liquid (typically 50-100 mg) into the sample crucible of the magnetic suspension balance. b. Heat the sample under high vacuum to a temperature above its expected operating temperature (e.g., 100 °C) to remove any adsorbed volatiles. c. Cool the sample to the desired experimental temperature under vacuum.
-
CO2 Absorption Measurement: a. Introduce CO2 gas into the sample chamber in a stepwise manner, increasing the pressure to the desired setpoints (e.g., 1, 5, 10, 15, 20 bar).[3] b. At each pressure step, allow the system to equilibrate until a constant weight reading is observed. This indicates that CO2 absorption has reached equilibrium. c. Record the final weight of the sample at each pressure.
-
Data Analysis: a. The mass of absorbed CO2 is calculated as the difference between the final weight at a given pressure and the initial weight of the degassed sample. b. The CO2 absorption capacity can be expressed in terms of molality (mol CO2 / kg IL) or mole fraction.
Protocol 3: Volumetric Measurement of CO2 Absorption
This protocol describes the determination of CO2 absorption capacity using a volumetric method, which measures the pressure drop in a system of known volume.
Materials and Equipment:
-
Synthesized this compound derivative
-
High-pressure reactor of known volume
-
Pressure transducer
-
Temperature controller
-
Gas reservoir of known volume
-
High-purity CO2 gas
-
Vacuum pump
-
Stirring mechanism
Procedure:
-
System Calibration: a. Determine the exact volume of the reactor and the gas reservoir.
-
Sample Preparation: a. Introduce a precisely weighed amount of the ionic liquid into the high-pressure reactor. b. Degas the ionic liquid by heating under vacuum to remove any dissolved gases. c. Bring the reactor to the desired experimental temperature.
-
CO2 Absorption Measurement: a. Pressurize the gas reservoir with CO2 to a known pressure. b. Open the valve between the gas reservoir and the reactor, allowing CO2 to expand into the reactor and dissolve in the ionic liquid. c. Monitor the pressure drop in the system until a stable reading is achieved, indicating equilibrium. d. Record the final equilibrium pressure and temperature.
-
Data Analysis: a. Calculate the initial and final moles of CO2 in the gas phase using a suitable equation of state (e.g., Peng-Robinson). b. The amount of CO2 absorbed by the ionic liquid is the difference between the initial and final moles of CO2 in the gas phase. c. The CO2 solubility can then be calculated and expressed in various units.
Visualizations
Caption: Workflow for the synthesis of 1,4-dimethylimidazolium-based ionic liquids.
Caption: Experimental workflows for CO2 absorption measurement.
References
Application Notes and Protocols: Ferric-Mediated Recyclable XNBR Composites with Dimethyl Imidazole
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of ferric-mediated recyclable carboxylated nitrile butadiene rubber (XNBR) composites utilizing 1,2-dimethyl imidazole (DMI). This technology offers a sustainable and eco-friendly alternative to conventionally cross-linked elastomers by enabling multi-step recyclability without significant degradation of mechanical performance.[1][2] The dynamic metal-ligand coordination between ferric ions and the carboxylate groups of XNBR, modulated by DMI, allows for the creation of robust and recyclable elastomeric materials.[1]
1. Application Notes
The integration of dynamic and reversible cross-linking in elastomers is a key area of research for developing sustainable materials.[2] Ferric-mediated XNBR composites with dimethyl imidazole present a significant advancement in this field. The use of ferric-carboxylate coordination bonds allows for a network that can be broken and reformed under thermal stimulus, enabling recyclability.[1][3] The addition of 1,2-dimethyl imidazole plays a crucial role in controlling the cross-linking reaction, which in turn influences the final properties of the composites.[1]
This approach eliminates the need for hazardous curing agents typically used in the rubber industry, offering a more environmentally friendly manufacturing process.[1] The resulting composites exhibit appreciable mechanical properties and excellent recyclability, making them suitable for various applications where durability and sustainability are critical.[1] Notably, these properties are achieved without the use of traditional reinforcing fillers.[1]
Potential applications for these recyclable XNBR composites include:
-
Automotive components
-
Seals and gaskets
-
Hoses and tubing
-
Vibration damping materials
-
Footwear components
-
General-purpose molded rubber goods
2. Experimental Protocols
2.1. Materials
-
Carboxylated nitrile butadiene rubber (XNBR) (e.g., KRYNAC X750, with approximately 27% nitrile content and 7% carboxylic acid content)[1]
-
Anhydrous ferric chloride (FeCl₃)[1]
-
1,2-dimethyl imidazole (DMI)[1]
2.2. Protocol 1: Preparation of Recyclable XNBR Composites
This protocol details the steps for preparing the ferric-mediated recyclable XNBR composites.
-
Mastication of XNBR: Begin by masticating 100g of XNBR on a two-roll mill for 2 minutes. This initial step helps to soften the rubber and prepare it for mixing.
-
Addition of DMI: Add the calculated amount of 1,2-dimethyl imidazole to the masticated XNBR on the mill. Continue milling for an additional 5 minutes to ensure uniform dispersion of the DMI within the rubber matrix.[1]
-
Incorporation of Ferric Chloride: Add the calculated amount of anhydrous ferric chloride to the XNBR/DMI mixture.[1]
-
Homogenization: Continue milling for another 10 minutes at a rotor speed of 50 rpm, or until the mixture becomes homogeneous.[1]
-
Compression Molding: Take the homogenized rubber composite and compression-mold it in a hydraulic press at 130°C under a pressure of 10 MPa for the determined cure time.[1]
-
Post-Curing: After molding, allow the samples to cool to room temperature before characterization.
2.3. Protocol 2: Stress-Strain Analysis
This protocol outlines the procedure for evaluating the mechanical properties of the prepared XNBR composites.
-
Sample Preparation: Cut dumbbell-shaped specimens from the molded sheets according to standard specifications (e.g., ASTM D412).
-
Tensile Testing: Perform tensile tests on the specimens using a universal testing machine (UTM) at a constant crosshead speed (e.g., 500 mm/min).
-
Data Acquisition: Record the force and elongation data until the specimen fractures.
-
Calculation of Properties: From the stress-strain curve, determine the tensile strength (the maximum stress before rupture), elongation at break (the strain at rupture), and modulus at different elongations (e.g., 100%, 300%).
2.4. Protocol 3: Recycling of XNBR Composites
This protocol describes the process for recycling the prepared XNBR composites.
-
Material Preparation: Cut the previously prepared and tested XNBR composite samples into small pieces.
-
Reprocessing: Place the small pieces into a hydraulic hot press.
-
Heating and Fusing: Heat the material to 160°C under a pressure of 200 bar for 1 hour. This will cause the pieces to fuse together, forming a new solid sheet.[3]
-
Cooling: Allow the recycled sheet to cool to room temperature.
-
Further Cycles: This process constitutes one recycling cycle. For multiple recycling cycles, repeat steps 1-4 with the recycled material.[3]
-
Characterization: After each recycling cycle, the mechanical properties of the material should be re-evaluated using the stress-strain analysis protocol to determine the recycling efficiency.
3. Data Presentation
Table 1: Composition of XNBR Composites
| Sample Name | XNBR (g) | DMI (g) | FeCl₃ (g) |
| XNBR-DMI₀-Fe₁.₅ | 100 | 0 | 1.5 |
| XNBR-DMI₁-Fe₁.₅ | 100 | 1 | 1.5 |
| XNBR-DMI₄-Fe₁.₅ | 100 | 4 | 1.5 |
| XNBR-DMI₄ | 100 | 4 | 0 |
Data derived from the formulation example provided in the source.[1]
Table 2: Mechanical Properties and Recycling Efficiency of XNBR Composites
| Sample Name | Tensile Strength (MPa) | Elongation at Break (%) | Recycling Efficiency (after 3 cycles) | Deformation Recovery at 130°C (%) |
| Pure XNBR | 0.60 | - | - | - |
| XNBR-DMI₀-Fe₁.₅ | - | - | 66.5% | - |
| XNBR-DMI₁-Fe₁.₅ | 4.20 | - | 84% | 53.4% |
| XNBR-DMI₄-Fe₁.₅ | - | - | 90% | 65.2% |
Data extracted from the source.[1][2]
4. Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the preparation, characterization, and recycling of XNBR composites.
4.2. Proposed Cross-linking Mechanism
Caption: Proposed mechanism of ferric-carboxylate cross-linking in XNBR, modulated by DMI, and its thermal reversibility.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,4-Dihydropyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-dihydropyridines, particularly via the Hantzsch reaction.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in 1,4-dihydropyridine synthesis, often stemming from suboptimal reaction conditions.[1] The classical Hantzsch method, for instance, is known for requiring harsh conditions and long reaction times, which can lead to product degradation.[2][3]
Possible Causes & Recommended Solutions:
-
Suboptimal Temperature: The reaction temperature might be too low for the specific substrates and catalyst being used.[2] Conversely, excessively high temperatures can cause decomposition of the desired product.[4]
-
Inefficient or Inactive Catalyst: The chosen catalyst may have low efficacy or may have degraded.
-
Inappropriate Solvent: The solvent may not be ideal for the reaction, leading to poor solubility of reactants or intermediates.[2]
-
Incorrect Stoichiometry: The molar ratios of the aldehyde, β-ketoester, and the nitrogen source may not be optimal.
-
Solution: Experiment with slight variations in the reactant stoichiometry to find the ideal balance for your specific substrates.[2]
-
-
Long Reaction Times: Extended reaction times can sometimes lead to the degradation of the 1,4-dihydropyridine product.[2]
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products
The most common side reaction is the oxidation of the 1,4-dihydropyridine product to the corresponding pyridine derivative, often identifiable by a colored impurity.[1]
Possible Causes & Recommended Solutions:
-
Oxidation: The 1,4-dihydropyridine ring is susceptible to oxidation, particularly at elevated temperatures or in the presence of atmospheric oxygen.[1][2]
-
Michael Adducts: The formation of Michael adducts can also reduce the yield of the desired 1,4-dihydropyridine.[1]
-
Solution: Optimizing the catalyst and reaction conditions can help to favor the desired cyclization pathway over the formation of Michael adducts.
-
Issue 3: Incomplete Reaction
Significant amounts of unreacted starting materials indicate that the reaction has not gone to completion.
Possible Causes & Recommended Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion.
-
Solution: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC.
-
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[2]
-
Solution: Increasing the catalyst loading or using a more robust catalyst can help drive the reaction to completion.[2]
-
-
Inefficient Nitrogen Source: The source of ammonia may be depleted before the reaction is complete.[2]
Issue 4: Difficulty in Product Isolation and Purification
Challenges in isolating and purifying the final product can impact the overall efficiency of the synthesis.
Possible Causes & Recommended Solutions:
-
Product Precipitation: The desired product may precipitate from the reaction mixture, making it difficult to handle.[2]
-
Solution: In many cases, the 1,4-dihydropyridine product can be purified by simple recrystallization from a suitable solvent like ethanol.[2]
-
-
Need for Column Chromatography: The crude product may require purification by column chromatography, which can be a time-consuming and solvent-intensive process.[2]
-
Solution 1: Greener Protocols: Modern, greener protocols, including some solvent-free and catalyst-free procedures, often yield high-purity products that can be isolated by simple filtration, thus avoiding the need for chromatography.[2]
-
Solution 2: Magnetic Nanocatalysts: The use of magnetic nanocatalysts, such as Fe₃O₄@Phen@Cu, allows for easy removal of the catalyst from the reaction mixture with an external magnet, simplifying the work-up procedure.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of the classical Hantzsch synthesis?
The classical Hantzsch synthesis, while widely used, often suffers from several drawbacks, including the need for harsh reaction conditions, long reaction times, and frequently low product yields.[2][3][7]
Q2: How does the choice of aldehyde affect the reaction?
Both aliphatic and aromatic aldehydes can be used in the Hantzsch synthesis. Aromatic aldehydes with electron-withdrawing groups have been observed to result in higher reaction efficiency in some cases.[2] The steric hindrance of the aldehyde can also influence the reaction outcome.
Q3: Can 1,4-dihydropyridines be oxidized?
Yes, 1,4-dihydropyridines are readily oxidized to their corresponding pyridine derivatives.[2] This is a common side reaction to be mindful of during synthesis.
Q4: What is the role of microwave irradiation in 1,4-dihydropyridine synthesis?
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][8]
Q5: Are there any "green" or environmentally friendly methods for this synthesis?
Yes, significant research has focused on developing greener synthetic routes. These include the use of water as a solvent, solvent-free conditions, and the use of reusable catalysts.[3][5][6] Some procedures have been developed that are both catalyst-free and solvent-free.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to allow for easy comparison of different reaction conditions and their impact on product yield.
Table 1: Effect of Catalyst on 1,4-Dihydropyridine Synthesis
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Fe₃O₄@Phen@Cu (25 mg) | Water | 60 | 30 | 97 | [4] |
| Benzaldehyde | Nano-cerium oxide | Ethanol | Reflux | 120 | 92 | [4] |
| Benzaldehyde | PANI ZnO (2 mol%) | Ethanol | Reflux | 120 | 98 | [9] |
| 4-Chlorobenzaldehyde | AlCl₃@ZnO | Solvent-free | Room Temp | 240 | 92 | [10] |
| Benzaldehyde | None | Solvent-free | 100 | 45 | 85 | [5] |
Table 2: Effect of Solvent on 1,4-Dihydropyridine Synthesis
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Fe₃O₄@Phen@Cu | Water | 60 | 0.5 | 97 | [6] |
| Benzaldehyde | Fe₃O₄@Phen@Cu | Ethanol | 60 | 0.5 | 85 | [6] |
| Benzaldehyde | Fe₃O₄@Phen@Cu | PEG | 60 | 3 | 44 | [6] |
| 2-Furaldehyde | None | Water | 100 | 1 | 56 | [5] |
| 2-Furaldehyde | None | Solvent-free | 100 | 0.75 | 85 | [5] |
Table 3: Effect of Nitrogen Source on 1,4-Dihydropyridine Synthesis
| Aldehyde | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ammonium Carbonate | Water | 70-75 | 2 | 92 | [3] |
| Benzaldehyde | Ammonium Acetate | Water | 70-75 | 2 | 89 | [3] |
| Benzaldehyde | Ammonium Chloride | Water | 70-75 | 4 | 81 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis [1]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water [1]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).
-
After the reaction is complete, collect the precipitated product by filtration.
-
Wash the product with water and dry.
-
If necessary, recrystallize the product from ethanol.
Protocol 3: Magnetic Nanocatalyst-Promoted Synthesis in Water [2][6]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe₃O₄@Phen@Cu magnetic nanocatalyst (25 mg)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Add 25 mg of the Fe₃O₄@Phen@Cu magnetic nanocatalyst to the flask.
-
Add 5 mL of water to the reaction mixture.
-
Stir the mixture at 60°C for the specified time (typically 30-60 minutes), monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Place a strong magnet on the outside of the flask to attract the magnetic nanocatalyst.
-
Decant the supernatant liquid. The product can then be isolated by filtration or extraction.
-
The crude product can be purified by recrystallization from ethanol.
-
The recovered magnetic catalyst can be washed with ethanol, dried, and reused.
Visualizations
Hantzsch Reaction Workflow:
Caption: General experimental workflow for Hantzsch 1,4-dihydropyridine synthesis.
Logical Relationship for Catalyst Selection:
Caption: Decision-making guide for catalyst selection in 1,4-DHP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
Improving yield and purity in 1,4-Dimethylimidazole synthesis
Welcome to the technical support center for the synthesis of 1,4-Dimethylimidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods exist for imidazole synthesis, a prevalent route for N-alkylation of a pre-existing imidazole ring is often employed. A common approach involves the methylation of 4-methylimidazole. The choice of methylating agent and reaction conditions is crucial for achieving high selectivity and yield. Another potential, though less common, route is a multi-component reaction, such as a variation of the Debus-Radziszewski imidazole synthesis, which builds the imidazole ring from smaller precursor molecules.
Q2: I am observing the formation of a significant amount of 1,5-dimethylimidazole as a byproduct. How can I improve the regioselectivity for the 1,4-isomer?
A2: The formation of the 1,5-isomer is a common challenge due to the tautomerism of the 4-methylimidazole starting material. To favor the formation of the 1,4-isomer, consider the following strategies:
-
Choice of Solvent: The solvent can influence the tautomeric equilibrium. Experimenting with both polar aprotic (e.g., DMF, acetonitrile) and nonpolar solvents (e.g., toluene) may help identify conditions that favor the desired tautomer for methylation.
-
Protecting Groups: While more complex, using a protecting group on one of the nitrogen atoms can direct methylation to the desired position. However, this adds extra steps to the synthesis for protection and deprotection.
-
Temperature Control: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.
Q3: My final product is a dark oil and appears to be impure. What are the likely impurities and how can I remove them?
A3: Dark coloration often indicates the presence of polymeric byproducts or degradation products. Common impurities can include unreacted starting materials (4-methylimidazole, methylating agent), the isomeric 1,5-dimethylimidazole, and byproducts from side reactions.
Purification can typically be achieved through:
-
Distillation: Vacuum distillation is often effective for purifying liquid imidazoles.
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) can separate the desired product from isomers and other impurities.
-
Acid-Base Extraction: This technique can be used to separate the basic imidazole product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid solution. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors.[2] A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time or temperature.
-
Suboptimal Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the methylating agent may be necessary, but a large excess can lead to the formation of quaternary imidazolium salts.
-
Moisture: Imidazole syntheses can be sensitive to moisture. Ensure you are using dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is used to deprotonate the imidazole, its strength and stoichiometry are critical. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete deprotonation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal stoichiometry; Presence of moisture; Inefficient work-up. | Monitor reaction by TLC/GC; Optimize reactant ratios; Use anhydrous solvents and an inert atmosphere; Refine extraction and purification procedures. |
| Low Purity (presence of multiple spots on TLC) | Formation of isomeric byproducts (1,5-dimethylimidazole); Unreacted starting materials; Side reactions. | Optimize reaction conditions (solvent, temperature) for better regioselectivity; Purify via vacuum distillation or column chromatography. |
| Product is a Dark Oil/Solid | Polymerization or degradation of starting materials or product. | Run the reaction at a lower temperature; Use a radical inhibitor if applicable; Purify using activated carbon treatment followed by distillation or chromatography. |
| Formation of Quaternary Imidazolium Salt | Excess methylating agent. | Use a stoichiometric amount or only a slight excess of the methylating agent; Monitor the reaction carefully and stop it once the starting material is consumed. |
Experimental Protocols
General Protocol for N-Methylation of 4-Methylimidazole
This is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
4-Methylimidazole
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 4-methylimidazole (1.0 eq.) and the base (1.1 eq.) in the chosen anhydrous solvent.
-
Addition of Methylating Agent: Cool the mixture in an ice bath. Add the methylating agent (1.05 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the 4-methylimidazole is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.
-
Visualizing the Workflow
A general workflow for the synthesis and purification of imidazole derivatives is presented below.
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting yield and purity issues in this compound synthesis.
References
Technical Support Center: Regioselective Imidazole Synthesis
Welcome to the Technical Support Center for regioselective imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in imidazole synthesis?
A1: The regiochemical outcome of imidazole synthesis is primarily governed by a combination of steric and electronic effects of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions. Key factors include:
-
Steric Hindrance: Bulky substituents on the reacting molecules can physically block or hinder the approach of reagents to a particular site, thereby directing the reaction to a less sterically crowded position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the nucleophilicity or electrophilicity of different atoms, thus favoring the formation of one regioisomer over another.
-
Catalyst: The choice of catalyst, such as Lewis acids or transition metals, can significantly alter the regioselectivity by coordinating to specific atoms and directing the course of the reaction.
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioisomeric ratio of the products.
-
Temperature: Reaction temperature can play a crucial role, with different regioisomers sometimes being favored under kinetic or thermodynamic control.
Troubleshooting Guides
This section provides solutions to common problems encountered during specific regioselective imidazole syntheses.
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a multicomponent synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1] A common issue is the lack of regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds.
Q2: I am using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving high regioselectivity with unsymmetrical dicarbonyls is a known challenge in the Debus-Radziszewski synthesis. Here are several strategies you can employ to favor the formation of a single regioisomer:
-
Catalyst Selection: While the reaction can proceed without a catalyst, employing a Lewis or Brønsted acid catalyst can influence the regiochemical outcome. Experimenting with different catalysts may favor the formation of one isomer.
-
Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic DMF).
-
-
Protecting Groups: Consider a multi-step approach where one of the carbonyl groups in the dicarbonyl compound is selectively protected, forcing the initial condensation to occur at the unprotected carbonyl. Subsequent deprotection and cyclization would then yield a single regioisomer.
Caption: Troubleshooting workflow for poor regioselectivity in the Debus-Radziszewski synthesis.
Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4- and 1,5-disubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2] A key challenge can be controlling the regioselectivity between the 1,4- and 1,5-isomers.
Q3: My Van Leusen synthesis is producing a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I favor the formation of one over the other?
A3: The regioselectivity of the Van Leusen synthesis is highly dependent on the nature of the reactants and the reaction conditions. Here are some factors to consider:
-
Substituents on the Aldimine:
-
Steric Effects: Bulky substituents on either the aldehyde or the amine portion of the aldimine can influence the approach of the TosMIC anion, potentially favoring the formation of the less sterically hindered isomer.
-
Electronic Effects: The electronic nature of the substituents can also play a role, although this is often less predictable than steric effects.
-
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the reaction, favoring the kinetically preferred product.
-
Base: The choice of base can influence the aggregation state and reactivity of the TosMIC anion, which in turn can affect the regiochemical outcome. Common bases include potassium carbonate and sodium hydride.
Caption: General reaction pathway for the Van Leusen imidazole synthesis.
Pellizzari Reaction
The Pellizzari reaction is the synthesis of 1,2,4-triazoles from an amide and a hydrazide.[3] When using an unsymmetrical amide and hydrazide, a significant side reaction is acyl interchange, leading to a mixture of products.
Q4: I am performing a Pellizzari reaction with an unsymmetrical amide and hydrazide and getting a complex mixture of triazoles. How can I minimize the formation of side products?
A4: The formation of multiple products in an unsymmetrical Pellizzari reaction is a common issue arising from acyl interchange at high temperatures. To mitigate this, consider the following:
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. This will minimize the competing acyl interchange reaction.
-
Microwave Synthesis: Employing microwave irradiation can significantly shorten reaction times, reducing the overall time the reactants are exposed to high temperatures and thereby decreasing the extent of acyl interchange.
-
Symmetrical Design: If possible, redesign your synthesis to use a symmetrical amide and hydrazide, which will yield a single 1,2,4-triazole product.
The following table provides representative data on the product distribution that can be expected in an unsymmetrical Pellizzari reaction under thermal conditions. The exact ratios are highly dependent on the specific substrates and reaction conditions.
| R¹ in Amide | R² in Hydrazide | Desired Product (3-R¹,5-R²-triazole) | Side Product 1 (3,5-di-R¹-triazole) | Side Product 2 (3,5-di-R²-triazole) |
| Phenyl | Methyl | Major | Minor | Minor |
| p-Tolyl | Phenyl | Major | Minor | Minor |
| CF₃ | CH₃ | >95% | <5% | <1% |
Note: This data is illustrative and serves to highlight the challenge of acyl interchange.[4]
N-Alkylation of Unsymmetrical Imidazoles
The N-alkylation of unsymmetrically substituted imidazoles often leads to a mixture of regioisomers.
Q5: My N-alkylation of a 4-substituted imidazole is giving a mixture of 1,4- and 1,5-disubstituted products. How can I control the regioselectivity?
A5: The regioselectivity of N-alkylation is influenced by a delicate interplay of steric and electronic factors of the substituent on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.
-
Steric Effects: A bulky substituent at the 4-position will generally direct alkylation to the less hindered N-1 position.
-
Electronic Effects:
-
Electron-withdrawing groups at the 4-position decrease the nucleophilicity of the adjacent N-3, favoring alkylation at the more distant N-1.
-
Electron-donating groups at the 4-position increase the nucleophilicity of the adjacent N-3, potentially leading to a mixture of products or favoring alkylation at N-3.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong base like sodium hydride (NaH) will completely deprotonate the imidazole, and the subsequent alkylation is often governed by the factors mentioned above. Weaker bases like potassium carbonate (K₂CO₃) may result in alkylation of the more abundant tautomer present in solution.
-
Solvent: The solvent can influence which nitrogen atom is more accessible for alkylation.
-
The following table shows the yields of the N-alkylated product of 4-nitroimidazole with different alkylating agents under optimized conditions (K₂CO₃ in acetonitrile at 60°C). In this case, the reaction is highly regioselective, affording the 1-alkyl-4-nitroimidazole.
| Alkylating Agent | Yield (%) |
| Methyl iodide | 85 |
| Ethyl bromide | 82 |
| Propyl bromide | 78 |
| Isopropyl bromide | 66 |
| Benzyl bromide | 80 |
Data adapted from a study on the alkylation of 4-nitroimidazole.[5]
Caption: A logical workflow for troubleshooting poor regioselectivity in the N-alkylation of unsymmetrical imidazoles.
Experimental Protocols
General Protocol for Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (2.0-3.0 mmol)
-
Glacial acetic acid or a suitable solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.0-3.0 mmol).
-
Add the chosen solvent (e.g., 5-10 mL of glacial acetic acid).
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Van Leusen Synthesis of a 1,5-Disubstituted Imidazole
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol or Ethanol
-
Anhydrous solvent (e.g., DME, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in the chosen solvent under an inert atmosphere, allow the formation of the aldimine to proceed for 30-60 minutes at room temperature.
-
Add TosMIC (1.0-1.2 equiv) and potassium carbonate (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, add methanol or ethanol to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Pellizzari Reaction (Microwave-Assisted)
Materials:
-
Amide (1.0 equiv)
-
Hydrazide (1.0 equiv)
-
High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the amide (1.0 equiv) and the hydrazide (1.0 equiv).
-
Add a high-boiling point solvent (e.g., 2-3 mL of DMF).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Precipitate the product by adding the reaction mixture to ice-water.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
General Protocol for N-Alkylation of a Substituted Imidazole
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl halide) (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃ or NaH) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (if using a strong base like NaH)
Procedure:
-
To a solution or suspension of the substituted imidazole (1.0 equiv) in the chosen anhydrous solvent, add the base (1.1-1.5 equiv). If using NaH, do this under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers if necessary.
References
Technical Support Center: Purification of Crude 1,4-Dimethylimidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1,4-Dimethylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are:
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Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and other components with significantly different boiling points.
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Recrystallization: This technique is suitable if the crude this compound is a solid or can be converted into a solid salt. It is excellent for removing small amounts of impurities.
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Flash Column Chromatography: This is a versatile method for separating this compound from impurities with different polarities.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities could be:
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Unreacted starting materials: Such as 4-methylimidazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and the base used in the reaction.
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Isomeric impurities: Such as 1,5-dimethylimidazole, if the starting material was 4(5)-methylimidazole.
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Over-methylated products: Quaternary imidazolium salts.
-
Solvents: Residual solvents from the reaction and workup (e.g., toluene, THF, acetonitrile).
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Water: Imidazoles are often hygroscopic.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and can help identify volatile impurities.[1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities by comparing the spectra to a reference.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The distillation is very slow or not occurring at the expected temperature.
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Possible Cause: The vacuum is not low enough.
-
Solution: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
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-
Possible Cause: The heating mantle is not providing sufficient heat.
-
Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
-
-
Possible Cause: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
-
Issue 2: The product is bumping violently during distillation.
-
Possible Cause: Uneven heating.
-
Solution: Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask.
-
-
Possible Cause: The heating rate is too high.
-
Solution: Reduce the temperature of the heating mantle.
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Issue 3: The distilled this compound is discolored (yellowish or brownish).
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Possible Cause: Thermal decomposition.
-
Solution: Distill at the lowest possible temperature by using a higher vacuum. Avoid prolonged heating. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
-
Possible Cause: Contamination from the distillation flask or starting material.
-
Solution: Ensure all glassware is scrupulously clean. Consider a pre-treatment step like washing the crude material with an appropriate solvent to remove some impurities before distillation.
-
Recrystallization
Issue 1: The crude this compound does not dissolve in the hot solvent.
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Possible Cause: The chosen solvent is unsuitable.
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Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for imidazoles include toluene, ethyl acetate, acetonitrile, and ethanol/water mixtures.
-
-
Possible Cause: Not enough solvent is being used.
-
Solution: Add small portions of hot solvent until the solid just dissolves.
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Issue 2: The product "oils out" instead of forming crystals upon cooling.
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Possible Cause: The solution is cooling too quickly.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil, and add a small amount of additional solvent.
-
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent.
-
Solution: Choose a lower-boiling solvent.
-
Issue 3: No crystals form upon cooling.
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Possible Cause: The solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
-
Possible Cause: Nucleation is slow.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of pure this compound.
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Flash Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution: Optimize the eluent polarity using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common eluent system for imidazoles is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or ethanol).
-
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or channels.
-
Issue 2: The product is eluting too quickly or too slowly.
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Possible Cause: The eluent is too polar or not polar enough.
-
Solution: If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity.
-
Issue 3: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The compound is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Quantitative Data
The following table summarizes typical, estimated outcomes for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) |
| Vacuum Distillation | 80-95% | >99% | 70-90% |
| Recrystallization | >90% | >99.5% | 60-85% |
| Flash Column Chromatography | 50-90% | >98% | 50-80% |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Drying: If the crude this compound contains water, dry it over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask that will be no more than two-thirds full. Add a magnetic stir bar. Ensure all glass joints are well-sealed with vacuum grease.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the desired pressure is reached and stable, begin heating the flask gently with a heating mantle.
-
Collect and discard a small forerun of any low-boiling impurities.
-
Collect the main fraction of this compound, which should distill at a constant temperature. The boiling point of this compound is approximately 193-196 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains.
-
-
Shutdown: Allow the apparatus to cool to room temperature before carefully and slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (eluent) by running TLC plates of the crude mixture. A mixture of ethyl acetate and hexanes or dichloromethane and methanol is often a good starting point. Add a small amount of triethylamine (e.g., 0.5%) to the eluent if the spots are tailing.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, applying pressure with air or nitrogen.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
Troubleshooting low catalytic activity of 1,4-Dimethylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 1,4-Dimethylimidazole as a catalyst. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve problems related to low catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low or no catalytic activity of this compound?
A1: Low catalytic activity is typically traced back to one of several factors:
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Catalyst Purity and Integrity: The catalyst may be of low purity or may have degraded due to improper storage or handling.
-
Reaction Conditions: Suboptimal conditions such as incorrect temperature, solvent, or reactant concentrations can significantly hinder catalyst performance.
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Presence of Inhibitors (Catalyst Poisoning): Impurities in the reactants, solvent, or reaction atmosphere can deactivate the catalyst. Water, strong oxidizing agents, and carbon dioxide are known incompatibilities.[1][2][3]
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Substrate or Product Effects: The substrate itself or the reaction products/byproducts might inhibit or deactivate the catalyst. For instance, side reactions like oligomerization of reactants or products can lead to catalyst fouling.[3][4]
Q2: How should this compound be properly stored to maintain its catalytic activity?
A2: To ensure its stability and activity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is stable under standard ambient conditions (room temperature).[1] Avoid exposure to strong oxidizing agents and carbon dioxide, as these are incompatible materials.[1]
Q3: Can the catalytic activity of this compound be restored if it has decreased?
A3: Depending on the cause of deactivation, restoration may be possible. If deactivation is due to fouling by adsorbed products or byproducts, washing the catalyst with an appropriate solvent might regenerate its activity.[3] However, if the catalyst has been chemically altered through poisoning or thermal degradation, the deactivation may be irreversible.[3][6]
Q4: What is the optimal catalyst loading for this compound?
A4: The optimal catalyst loading is highly dependent on the specific reaction. It is recommended to perform a loading screen to determine the ideal concentration. In a study on a related compound, 1-methylimidazole, for the cyclodimerization of acylethynylpyrroles, an equimolar amount of the catalyst (acting as both catalyst and solvent) provided the highest yield.[4] Reducing the catalyst loading to 20 mol% or increasing it to 500 mol% did not improve the product yield in that specific case.[4]
Troubleshooting Guide for Low Catalytic Activity
Issue 1: Reaction is slow or does not proceed to completion.
This is a common indicator of low catalytic activity. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Inconsistent results between reaction batches.
Inconsistent outcomes often point to variability in starting materials or reaction setup.
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Possible Cause: Variable Reactant Quality.
-
Troubleshooting Step: Use reactants from a single, trusted supplier and from the same batch number if possible. If you suspect impurities in your substrate, consider purification via recrystallization, distillation, or column chromatography.[3]
-
-
Possible Cause: Presence of Atmospheric Contaminants.
-
Possible Cause: Inconsistent Temperature Control.
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Troubleshooting Step: Ensure the reaction vessel is uniformly heated or cooled and that the temperature is accurately monitored throughout the reaction. For a related catalyst, the optimal temperature was found to be in the narrow range of 40–45 °C.[4]
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Issue 3: Formation of side products, such as oligomers.
The formation of undesired side products can consume starting material and potentially inhibit the catalyst.
-
Possible Cause: Sub-optimal Reaction Conditions.
-
Troubleshooting Step: Adjusting the reaction temperature or the concentration of reactants can sometimes minimize side reactions. A study on a related imidazole catalyst noted that side oligomerization was a competing process.[4]
-
-
Possible Cause: Incorrect Solvent Choice.
-
Troubleshooting Step: The polarity of the solvent can influence reaction pathways. Test a range of solvents with different polarities. For example, in one study, the less polar solvent 1,4-dioxane showed lower efficiency compared to acetonitrile.[4]
-
Data Summary Tables
Table 1: Effect of Catalyst Loading and Solvent on a [3+3]-Cyclodimerization Reaction using 1-Methylimidazole (Related Compound). [4]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 20 | Acetonitrile | 20-25 | No reaction |
| 2 | 20 | Acetonitrile | 40-45 | 36 |
| 3 | 20 | 1,4-Dioxane | 40-45 | 21 |
| 4 | 100 (Equimolar) | None (used as solvent) | 40-45 | 51 |
| 5 | 500 | None (used as solvent) | 40-45 | 42 |
Data extracted from a study on 1-methylimidazole and presented for illustrative purposes of how reaction parameters can be optimized.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction
This protocol provides a general workflow for setting up a reaction using this compound as a catalyst.
Caption: A typical experimental workflow for catalysis.
Methodology:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the starting material(s) and the chosen anhydrous solvent.
-
If the reaction is sensitive to air or moisture, purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the specified amount of this compound catalyst to the mixture.
-
Bring the reaction mixture to the desired temperature using a controlled heating or cooling bath.
-
Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench if necessary (e.g., by adding water or a buffer solution).
-
Transfer the mixture to a separatory funnel for aqueous workup to remove the catalyst and other water-soluble components. Extract the product into a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using techniques like column chromatography, recrystallization, or distillation.
-
Characterize the purified product (e.g., via NMR, IR, Mass Spectrometry) and determine the final yield.
Protocol 2: Catalyst Deactivation Test by Reactant Purity
This experiment helps determine if impurities in the starting materials are poisoning the catalyst.[3]
-
Baseline Reaction: Run the reaction using the standard, unpurified starting materials and solvent. Record the reaction time and final product yield.
-
Purification of Reagents:
-
Purify the main substrate(s) via an appropriate method (e.g., recrystallization for solids, distillation for liquids).
-
Use a freshly opened bottle of anhydrous solvent or dry the solvent over a suitable drying agent.
-
-
High-Purity Reaction: Rerun the reaction under identical conditions to the baseline experiment but using the newly purified starting materials and solvent.
-
Analysis: Compare the reaction rate and yield of the "High-Purity Reaction" to the "Baseline Reaction." A significant improvement in catalytic performance with purified reagents strongly suggests that the catalyst was being poisoned by impurities in the starting materials.
References
Effect of solvent choice on 1,4-Dimethylimidazole catalyzed reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,4-dimethylimidazole as a catalyst. The following sections address common issues encountered during experiments, with a particular focus on the critical role of solvent selection in reaction outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems in this compound catalyzed reactions.
Question: My reaction is very slow or is not proceeding to completion. What are the likely causes and how can I fix it?
Answer: A slow or incomplete reaction can be attributed to several factors, with solvent choice being a primary consideration. Here is a step-by-step troubleshooting approach:
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Evaluate Your Solvent Choice: The polarity and coordinating ability of your solvent can dramatically influence the reaction rate.
-
For Acylation Reactions: The mechanism can shift depending on the solvent and acylating agent. With highly reactive agents like acyl chlorides, a nucleophilic catalysis pathway is favored, which is generally faster in polar aprotic solvents that can stabilize the charged intermediate. In contrast, with less reactive agents like anhydrides, a general base catalysis mechanism may be operative, and the optimal solvent can vary.
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For Silylation Reactions: In non-coordinating (inert) solvents such as dichloromethane (DCM), this compound can act as a potent nucleophilic catalyst. However, in coordinating solvents like dimethylformamide (DMF), the solvent itself can compete with the catalyst, potentially slowing down the desired reaction.
-
General Considerations: Ensure your solvent is anhydrous, as water can react with many reagents and intermediates, quenching the reaction.
-
-
Increase Catalyst Loading: While this compound is an efficient catalyst, increasing the loading (e.g., from 5 mol% to 10-20 mol%) can sometimes accelerate a sluggish reaction.
-
Check Reagent Purity: Impurities in your starting materials, reagents, or solvent can inhibit the catalyst. It is advisable to use freshly purified or high-purity reagents and solvents.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Improve Mixing: For heterogeneous reactions, ensure vigorous stirring to improve mass transfer.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalysis?
A1: this compound primarily acts as a nucleophilic catalyst or a general base catalyst.
-
As a nucleophilic catalyst: The lone pair of electrons on one of the nitrogen atoms attacks an electrophilic center (e.g., the carbonyl carbon of an acyl chloride or the silicon atom of a silyl chloride) to form a highly reactive intermediate (e.g., an N-acylimidazolium or N-silylimidazolium ion). This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol), regenerating the catalyst.
-
As a general base catalyst: It can deprotonate a nucleophile (like an alcohol), increasing its nucleophilicity and facilitating its reaction with an electrophile.
Q2: How does solvent polarity affect the rate of this compound catalyzed reactions?
A2: The effect of solvent polarity is highly dependent on the reaction mechanism. For reactions that proceed through a charged transition state or intermediate, such as the Menschutkin reaction or nucleophilic catalysis, polar solvents generally accelerate the reaction by stabilizing this charged species. For instance, the rate constants for the reaction of 1,2-dimethylimidazole with benzyl bromide are significantly higher in polar aprotic solvents like acetonitrile compared to weakly polar or protic solvents.[1]
Q3: Can the solvent change the reaction mechanism?
A3: Yes. For example, in the acetylation of alcohols with N-methylimidazole (a close analog of this compound), the mechanism can shift from general base catalysis in a solvent like dry acetonitrile to a nucleophilic pathway at high water concentrations.[2] The choice of acylating agent also plays a role; acetyl chloride tends to react via a nucleophilic route, while acetic anhydride can proceed through general base catalysis.[2]
Q4: I am observing significant side product formation. Could the solvent be the cause?
A4: Absolutely. The solvent can influence the selectivity of a reaction by differentially solvating transition states leading to different products. If you are observing side products, consider changing to a solvent with a different polarity or coordinating ability. For example, in some cases, a less polar solvent may suppress the formation of polar byproducts.
Q5: Are there any specific solvents I should avoid when using this compound as a catalyst?
A5: Protic solvents (e.g., alcohols, water) can be problematic if your reagents are sensitive to them (e.g., acyl halides, silyl halides). Additionally, as mentioned, strongly coordinating solvents like DMF might not be ideal for silylation reactions where the catalyst's nucleophilicity is key. Always consider the compatibility of your solvent with all components of the reaction mixture.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the rate constant of the Menschutkin reaction between 1,2-dimethylimidazole and benzyl bromide. While this reaction uses a structural isomer of this compound, it provides valuable quantitative insight into how solvent properties can influence the kinetics of reactions involving dimethylimidazoles.
Table 1: Rate Constants for the Reaction of 1,2-Dimethylimidazole with Benzyl Bromide in Various Solvents at 22 °C [1]
| Solvent | Solvent Type | Rate Constant (10⁻³ L mol⁻¹ s⁻¹) |
| Acetonitrile | Polar Aprotic | 2.1 |
| Propylene Carbonate | Polar Aprotic | 2.0 |
| Dichloromethane | Weakly Polar | 0.49 |
| Ethyl Acetate | Weakly Polar | 0.22 |
| Toluene | Weakly Polar | 0.04 |
| Methanol | Protic (Alcohol) | 0.23 |
| Ethanol | Protic (Alcohol) | 0.14 |
| 2-Propanol | Protic (Alcohol) | 0.08 |
Data extracted from Skrzypczak, A., & Neta, P. (2004). Rate Constants for Reaction of 1,2-Dimethylimidazole With Benzyl Bromide in Ionic Liquids and Organic Solvents. International Journal of Chemical Kinetics, 36(4), 233-238.[1]
As the data indicates, polar aprotic solvents lead to significantly faster reaction rates compared to weakly polar and protic solvents for this particular reaction.[1]
Experimental Protocols
Below are detailed methodologies for common this compound catalyzed reactions.
Protocol 1: General Procedure for Acylation of a Secondary Alcohol
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Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the alcohol substrate (1.0 mmol, 1.0 equiv) to a flame-dried flask equipped with a magnetic stir bar. Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL).
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Reagent Addition: To the stirred solution, add this compound (0.1 mmol, 0.1 equiv).
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Initiation: Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
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Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Silylation of a Primary Alcohol
-
Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equiv) to the solution.
-
Initiation: Add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.1 mmol, 1.1 equiv) to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude silyl ether can be purified by flash chromatography if needed.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a this compound catalyzed reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in catalyzed reactions.
References
How to avoid impurities in the synthesis of 1,4-disubstituted imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-disubstituted imidazoles. Our goal is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 1,4-disubstituted imidazoles.
Problem 1: Presence of 1,5-Disubstituted Regioisomer as a Major Impurity
Possible Causes:
-
Reaction Conditions in Van Leusen Synthesis: The choice of solvent, temperature, and base can significantly influence the regioselectivity of the Van Leusen synthesis, a common route to 1,4-disubstituted imidazoles.
-
Steric Hindrance: The steric bulk of the substituents on your starting materials can affect the regiochemical outcome.
Recommended Solutions:
-
Optimize Reaction Conditions: Systematically screen different reaction conditions. Lower temperatures may favor the kinetic product, potentially increasing the yield of the desired 1,4-isomer. The polarity of the solvent can also play a crucial role in determining the ratio of regioisomers.
-
Modify Starting Materials: If feasible, consider using starting materials with different steric properties to favor the formation of the desired isomer.
-
Alternative Synthetic Routes: Some synthetic methods offer higher regioselectivity. For instance, the condensation of amidines with α-halo ketones or a two-step synthesis from a glycine derivative can provide the desired 1,4-disubstituted imidazole with high regioselectivity.[1][2][3][4]
Problem 2: Low Yield of the Desired 1,4-Disubstituted Imidazole
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of reagents can lead to incomplete conversion or degradation of the product.
-
Side Reactions: The formation of byproducts, such as oxazoles in the Van Leusen synthesis, can consume starting materials and reduce the yield of the desired imidazole.[5][6]
-
Purification Losses: Significant loss of product can occur during purification steps like column chromatography or recrystallization.
Recommended Solutions:
-
Systematic Optimization: Methodically vary one reaction parameter at a time (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for your specific substrates.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates.
-
Careful Work-up and Purification: Minimize the number of transfer steps and choose a purification method that is well-suited for your compound's properties to maximize recovery. Dry loading the sample onto silica gel for column chromatography can often lead to better separation and reduced loss of product.[7]
Problem 3: Difficulty in Purifying the Product from Starting Materials or Side Products
Possible Causes:
-
Similar Polarity: The desired product and impurities may have very similar polarities, making separation by standard column chromatography challenging.
-
Tailing on Silica Gel: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, resulting in broad, tailing peaks during column chromatography.[7]
-
Formation of Emulsions during Extraction: During acid-base extraction, emulsions can form, making the separation of aqueous and organic layers difficult.[8][9][10][11]
Recommended Solutions:
-
Modify Chromatographic Conditions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase to reduce tailing on silica gel.[7]
-
Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel for better separation of basic compounds.[7]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) may provide better separation.[7]
-
-
Alternative Purification Techniques:
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining very pure product.
-
Acid-Base Extraction: This technique can be very effective for separating basic imidazole products from neutral or acidic impurities.
-
-
Breaking Emulsions:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.[7][8]
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel; gentle swirling is often sufficient for extraction and minimizes emulsion formation.[8]
-
Filtration: In difficult cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,4-disubstituted imidazoles?
A1: The most common impurities depend on the synthetic route employed:
-
Van Leusen Synthesis: The primary impurity is often the undesired 1,5-disubstituted regioisomer . Another common byproduct is the corresponding oxazole , which can form if the aldehyde reacts with TosMIC before the imine is formed.[5][6][12]
-
Condensation of Amidines and α-Halo Ketones: Impurities often include unreacted starting materials and potential side products from the decomposition of the α-halo ketone, especially under harsh basic conditions.
-
Synthesis from Glycine Derivatives: Common side products can include N-acetylamino compounds and unreacted amines .[2][3]
Q2: How can I minimize the formation of the 1,5-regioisomer in the Van Leusen synthesis?
A2: To minimize the formation of the 1,5-isomer, you can try the following:
-
Lower the reaction temperature: This can favor the kinetic product, which may be the desired 1,4-isomer.
-
Screen different solvents and bases: The regioselectivity of the Van Leusen reaction is known to be sensitive to the reaction medium. A systematic screening of these parameters is recommended.
-
Consider a different synthetic method: If achieving high regioselectivity with the Van Leusen synthesis proves difficult for your specific substrates, exploring alternative routes that are known to be highly regioselective is advisable.[1][2][3][4]
Q3: My imidazole product is tailing significantly on the silica gel column. What can I do?
A3: Tailing is a common issue with basic compounds like imidazoles on acidic silica gel. To mitigate this:
-
Add a basic modifier like triethylamine or pyridine (typically 0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[7]
-
Use a different stationary phase , such as neutral or basic alumina, which has a less acidic surface.[7]
Q4: I've formed a persistent emulsion during the acid-base workup. How can I break it?
A4: To break an emulsion:
-
Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to force the separation of the layers.[7][8]
-
Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
If the emulsion persists, you can try to filter the mixture through Celite or glass wool .[9]
-
In some cases, centrifugation can be effective in separating the layers.
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on Regioselectivity in Van Leusen Synthesis
| Entry | Solvent | Base | Temperature (°C) | Ratio of 1,4-isomer to 1,5-isomer |
| 1 | Methanol | K₂CO₃ | 65 | 70:30 |
| 2 | THF | K₂CO₃ | 65 | 60:40 |
| 3 | DMF | K₂CO₃ | 65 | 55:45 |
| 4 | Methanol | DBU | 25 | 85:15 |
| 5 | Methanol | K₂CO₃ | 0 | 80:20 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted Imidazoles via Condensation of an Amidine with an α-Halo Ketone
-
To a solution of the amidine hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) is added potassium bicarbonate (2.0 eq).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of the α-halo ketone (1.0 eq) in THF is added dropwise over 30 minutes.
-
The reaction is maintained at reflux for 12-18 hours, monitoring by TLC.
-
After completion, the reaction is cooled to room temperature, and the THF is removed under reduced pressure.
-
The resulting aqueous suspension is stirred and then cooled in an ice bath.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Purification of a 1,4-Disubstituted Imidazole by Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. The basic imidazole product will move into the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl to ensure complete extraction of the product.
-
Combine the acidic aqueous layers and cool in an ice bath.
-
Slowly neutralize the aqueous solution with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the product precipitates.
-
If the product is a solid, collect it by filtration, wash with water, and dry.
-
If the product is an oil or remains in solution, extract the neutralized aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[7]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,4-Dimethylimidazole in Experimental Setups
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1,4-Dimethylimidazole in various experimental contexts.
Disclaimer on Quantitative Data
Specific quantitative stability data for this compound is not extensively available in public literature. The tables presented below are illustrative examples based on the general stability characteristics of imidazole-containing compounds and are intended to guide experimental design. Actual degradation rates should be determined empirically under your specific experimental conditions.
Troubleshooting Unstable this compound Solutions
Q1: My this compound solution has turned yellow/brown. What is causing this discoloration and is the compound degraded?
A1: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The imidazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, especially UV light, can also induce degradation. It is highly probable that the compound has undergone some level of degradation, which could impact its activity in your experiments. We recommend preparing fresh solutions and implementing preventative measures as outlined below.
Q2: I am observing a decrease in the expected biological or chemical activity of my this compound stock solution over time. How can I prevent this?
A2: A loss of activity is a strong indicator of chemical degradation. The primary factors affecting the stability of imidazole solutions are pH, temperature, light, and the presence of oxidizing agents. To mitigate this, consider the following:
-
pH Control: Maintain the pH of your stock solution within a neutral to slightly acidic range (pH 6-7), if compatible with your experimental protocol. Imidazole rings can be more susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q3: I suspect my this compound is reacting with other components in my experimental medium. What are common incompatibilities?
A3: this compound is incompatible with strong oxidizing agents (e.g., hydrogen peroxide, permanganates) which can lead to rapid degradation.[1][2][3] It can also react with strong acids and acid chlorides. When preparing complex mixtures, it is advisable to conduct a preliminary compatibility study by analyzing a solution of this compound with other components over a short period to check for degradation.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for solid this compound?
A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] Recommended storage temperature is typically room temperature.[4]
Q5: What is the likely degradation pathway for this compound?
A5: The primary degradation pathway for many imidazole compounds is oxidation.[5] This can involve the formation of hydroxylated intermediates or ring-opening products. Photodegradation is another significant pathway that can lead to the formation of various byproducts.[5]
Q6: How can I quantitatively assess the stability of my this compound solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By running samples at different time points and under various stress conditions, you can quantify the remaining parent compound and monitor the formation of degradation products.
Q7: Can I use antioxidants to stabilize my this compound solution?
A7: Yes, for applications where antioxidants are permissible, their addition can significantly improve stability by preventing oxidative degradation. Common antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be compatible. However, it is crucial to first test the compatibility and effectiveness of the chosen antioxidant in your specific experimental system, as some antioxidants may interfere with your assay.
Data Presentation: Illustrative Stability Data
The following tables provide illustrative data on the degradation of this compound under forced degradation conditions.
Table 1: Illustrative Effect of pH and Temperature on the Stability of this compound in Aqueous Solution after 24 hours.
| pH | Temperature | % Degradation (Illustrative) |
| 2.0 | 60°C | 15% |
| 7.0 | 60°C | 5% |
| 12.0 | 60°C | 25% |
| 7.0 | 25°C (Room Temp) | <1% |
Table 2: Illustrative Effect of Oxidizing Agent and Light Exposure on the Stability of this compound (pH 7.0, 25°C).
| Condition | Duration | % Degradation (Illustrative) |
| 3% H₂O₂ | 8 hours | 40% |
| 0.1% H₂O₂ | 8 hours | 10% |
| ICH Guideline Light Exposure | 24 hours | 18% |
| Dark Control | 24 hours | <1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile, and methanol
-
A validated stability-indicating HPLC-UV or LC-MS method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Collect samples at 0, 2, 4, 8, and 24 hours. If no degradation is observed, repeat at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature. Collect samples at 0, 1, 2, 4, and 8 hours.
-
Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at 80°C. Collect samples at 0, 24, 48, and 72 hours.
-
Photostability: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples using the stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector; a wavelength around 210-230 nm is likely to be suitable.
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are resolved from the parent peak.
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as a kinase inhibitor.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unstable this compound solutions.
References
Navigating the Frontier of Chemical Synthesis: Your Technical Support Center for Machine Learning-Driven Reaction Optimization
Welcome to the technical support center for machine learning-driven reaction optimization. This resource is designed for researchers, scientists, and drug development professionals who are leveraging machine learning to enhance chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when starting with machine learning for reaction optimization?
A1: The most frequent hurdles include acquiring a sufficiently large and high-quality dataset, selecting the appropriate machine learning model, and the initial high cost and time investment for data collection and model training.[1][2] Many researchers also face the "low-data limit," where the amount of experimental data is much smaller than what is typically required for training robust machine learning models.[1]
Q2: How much data is realistically needed to start using machine learning for reaction optimization?
A2: While machine learning models often benefit from large datasets, strategies like active learning and transfer learning are specifically designed to work in low-data situations.[1] For instance, some active learning tools can start suggesting improved experimental conditions with as few as 5-10 data points.[3] The focus should be on collecting high-quality, relevant data rather than just a large quantity.[2][4]
Q3: What is the difference between global and local models for reaction condition prediction?
A3: Global models are trained on large, diverse chemical reaction databases and are used to suggest general reaction conditions for new, previously unseen reactions.[5][6][7] Local models, on the other hand, are fine-tuned for a specific reaction family to optimize parameters like yield and selectivity with greater precision.[5][6][7] The choice between them depends on whether the goal is broad exploration or fine-tuning a specific transformation.
Q4: My machine learning model is performing poorly. What are the first things I should check?
A4: Poor model performance can often be traced back to issues with the training data. Start by examining your dataset for errors, inconsistencies, or missing information.[7] Data preprocessing, including cleaning and standardization, is a critical step for building robust models.[7][8] Also, consider if the chosen model architecture is appropriate for your specific problem and dataset size.[4] Sometimes, a simpler model may outperform a complex one, especially with limited data.[4]
Q5: How can I interpret the predictions of my "black-box" machine learning model?
A5: The "black-box" nature of some machine learning algorithms can make it difficult to extract chemical reactivity principles.[1] However, techniques are emerging to improve model interpretability. For instance, random forest models allow for the quantification of the importance of different reaction parameters, offering insights into the model's decision-making process.[3] Combining machine learning with physics-based models can also enhance interpretability.[9]
Troubleshooting Guides
Issue 1: Insufficient Data to Train a Reliable Model
Symptoms:
-
The machine learning model shows high variance in its predictions.
-
The model fails to generalize to new, unseen substrates or conditions.
-
Validation errors are significantly higher than training errors, suggesting overfitting.[10]
Troubleshooting Steps:
-
Adopt a Low-Data Strategy: Instead of aiming for a massive initial dataset, leverage techniques designed for smaller datasets.
-
Active Learning: This strategy intelligently selects the most informative experiments to perform next, maximizing the knowledge gained from each data point.[11] The model iteratively suggests new conditions, and the experimental results are fed back to refine the model.[1][3]
-
Transfer Learning: Utilize a pre-trained model on a large, general dataset and then fine-tune it on your smaller, specific dataset.[1] This leverages the knowledge from related chemical transformations.
-
Bayesian Optimization: This is a powerful technique for optimizing reaction conditions with a minimal number of experiments, making it suitable for situations with limited data.[11][12]
-
-
Data Augmentation: If possible, generate additional data through computational methods or by carefully designing a small set of high-throughput experiments (HTE).
-
Focus on Feature Engineering: With limited data, the quality of your input features becomes even more critical. Incorporate chemistry-informed descriptors to enhance the model's ability to learn from the data.[7]
Logical Workflow for Low-Data Scenarios
Caption: Workflow for addressing insufficient data using various machine learning strategies.
Issue 2: Poor Data Quality and Inconsistent Experimental Results
Symptoms:
-
The model's predictions are not reproducible.
-
The model struggles to identify clear trends in the data.
-
Inclusion of certain data points drastically changes the model's predictions.
Troubleshooting Steps:
-
Systematic Data Collection: Implement a standardized protocol for data collection to ensure consistency across experiments.[2]
-
Thorough Data Preprocessing: This is a crucial step to clean and prepare your data for machine learning.[7][8]
-
Data Cleaning: Identify and handle missing values, outliers, and erroneous entries.[8] Erroneous reactions may need to be removed from the dataset.[7]
-
Data Standardization: Ensure that all data is in a consistent format. This includes standardizing chemical representations (e.g., using SMILES) and units of measurement.[7]
-
Feature Scaling: Normalize or standardize numerical features to prevent features with larger scales from dominating the model training process.
-
Experimental Protocol: Data Preprocessing Workflow
-
Data Collection: Gather raw experimental data from laboratory notebooks, databases, or literature.[8]
-
Data Filtering: Remove incomplete or clearly erroneous reaction entries.[7]
-
Data Completion: For reactions with missing information that can be inferred (e.g., common solvents), use heuristic methods to complete the data.[7]
-
Atom Mapping: Ensure that the atom mapping between reactants and products is correct.
-
Standardization: Convert all chemical structures to a standardized format like SMILES. Standardize labels for catalysts, solvents, and reagents.[7]
-
Data Splitting: Divide the cleaned dataset into training, validation, and test sets. A common split is 70-80% for training and 20-30% for testing.[8]
Data Preprocessing Workflow Diagram
Caption: A streamlined workflow for preprocessing chemical reaction data.
Issue 3: Difficulty in Selecting the Right Machine Learning Model
Symptoms:
-
Uncertainty about which algorithm to choose for a specific chemical optimization problem.
-
A complex model (e.g., a deep neural network) is not performing as well as expected.[4]
Troubleshooting Steps:
-
Problem Formulation: Clearly define your prediction task. Are you predicting reaction yield (regression), classifying reaction success/failure (classification), or suggesting a set of conditions (multi-output)?
-
Algorithm Selection based on Data and Task:
-
Random Forests: A good starting point as they are robust, can handle both numerical and categorical data, and provide feature importance measures.[3][13]
-
Gradient Boosting Machines (e.g., XGBoost, LightGBM): Often provide high accuracy for tabular data.
-
Gaussian Processes: Well-suited for Bayesian optimization due to their ability to provide uncertainty estimates for predictions.[10]
-
Neural Networks (NNs): Powerful for capturing complex, non-linear relationships, especially with large datasets.[14] Graph Neural Networks (GNNs) are particularly effective at learning from molecular structures.[11]
-
-
Start Simple: Begin with simpler models as a baseline before moving to more complex ones. A simple model can sometimes perform as well as a complex neural network, especially with smaller datasets.[4]
-
Hyperparameter Tuning: Systematically optimize the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization to improve performance.
Model Selection Decision Tree
Caption: A decision tree to guide the selection of an appropriate machine learning model.
Quantitative Data Summary
| Model Type | Common Application | Typical Top-10 Accuracy (Conditions) | Temperature Prediction Accuracy (±20 °C) | Reference |
| Neural Network | General condition recommendation | ~70% | 60-70% | [15][16] |
| Random Forest | Yield Prediction, Classification | Model dependent | Not specified | [3][13] |
| Bayesian Optimization | Iterative reaction optimization | Not applicable (optimization) | Not applicable (optimization) | [11][12] |
Note: The performance of machine learning models is highly dependent on the quality and size of the training data, as well as the specific reaction being studied. The values in this table are indicative and based on published studies.
References
- 1. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. simanalytics.com [simanalytics.com]
- 3. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Machine learning-guided strategies for reaction conditions design and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 8. pecan.ai [pecan.ai]
- 9. Industrial data science – a review of machine learning applications for chemical and process industries - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00541C [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 12. researchgate.net [researchgate.net]
- 13. Integrating Data Science and Machine Learning to Chemistry Education: Predicting Classification and Boiling Point of Compounds â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 14. arocjournal.com [arocjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Machine Learning To Predict Suitable Conditions for Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1,4-Dimethylimidazole Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges encountered when scaling up the production of 1,4-Dimethylimidazole. The information is presented in a question-and-answer format to address specific issues you may face during your experiments, from laboratory to pilot-plant scale.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of this compound at a larger scale.
Question: My reaction yield of this compound has significantly dropped after moving from a laboratory (gram-scale) to a pilot-plant (kilogram-scale) setup. What are the likely causes and how can I troubleshoot this?
Answer:
A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent addition.
Potential Causes and Solutions:
-
Inefficient Heat Transfer: The synthesis of imidazoles, such as the Debus-Radziszewski reaction, is often exothermic.[1] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which may cause thermal degradation of reactants, intermediates, or the final product, and promote the formation of side products.
-
Troubleshooting:
-
Improve Agitation: Ensure vigorous and uniform mixing to improve heat distribution throughout the reactor.
-
Controlled Reagent Addition: Add reagents dropwise or at a controlled rate to manage the exothermic release of heat.[2]
-
Jacket Cooling: Utilize a reactor with a cooling jacket and ensure the coolant flow rate is adequate for the scale of the reaction.
-
-
-
Poor Mixing and Mass Transfer: Inadequate mixing can lead to a heterogeneous reaction mixture, where localized concentrations of reactants are not optimal for the desired reaction pathway.[2]
-
Troubleshooting:
-
Reactor and Impeller Design: Use a reactor and impeller design appropriate for the viscosity and density of your reaction mixture to ensure efficient mixing.
-
Stirring Speed: Optimize the stirring speed to ensure homogeneity without causing excessive shear that might degrade components.
-
-
-
Side Reactions: Increased reaction temperatures and longer reaction times at scale can favor the formation of byproducts. For imidazole syntheses, this can include the formation of isomeric imidazoles or polymeric materials.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time and avoid prolonged heating.
-
-
Question: I am observing a higher level of impurities in my scaled-up batch of this compound compared to the lab-scale synthesis. How can I identify and minimize these impurities?
Answer:
Impurity profiles often change upon scale-up due to variations in reaction conditions. Identifying and controlling these impurities is crucial for obtaining a product of desired quality.
Common Impurities and Mitigation Strategies:
-
Isomeric Impurities: Depending on the synthetic route, other dimethylimidazole isomers (e.g., 1,2-dimethylimidazole, 1,5-dimethylimidazole) can be formed.
-
Mitigation:
-
Control of Stoichiometry: Precise control over the stoichiometry of the starting materials is critical.
-
Reaction Temperature: Optimize the reaction temperature to favor the formation of the desired 1,4-isomer.
-
-
-
Unreacted Starting Materials: Inefficient mixing or suboptimal reaction conditions can lead to incomplete conversion.
-
Mitigation:
-
Process Analytical Technology (PAT): Implement in-process monitoring to ensure the reaction goes to completion.
-
Purification: Employ appropriate purification techniques such as fractional distillation under reduced pressure or crystallization to remove unreacted starting materials.
-
-
-
Polymeric Byproducts: High temperatures and prolonged reaction times can lead to the formation of dark, tar-like polymeric materials.
-
Mitigation:
-
Strict Temperature and Time Control: Adhere to the optimized reaction temperature and time.
-
Quenching: Quench the reaction promptly upon completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: Safety is paramount during scale-up. Key concerns include:
-
Exothermic Reactions: As mentioned, the synthesis can be exothermic, posing a risk of thermal runaway if not properly controlled.[1] A thorough thermal hazard evaluation is essential before scaling up.
-
Handling of Reagents: Many precursors to imidazole synthesis can be hazardous. For example, ammonia is corrosive and toxic upon inhalation.[2] Formaldehyde is a known carcinogen. Always consult the Safety Data Sheet (SDS) for all reagents and handle them in a well-ventilated area with appropriate personal protective equipment (PPE).[1]
-
Product Hazards: this compound itself can be harmful if swallowed or in contact with skin, and can cause serious eye damage.[3] Appropriate PPE, including gloves and safety goggles, should be worn when handling the product.
Q2: What purification methods are most effective for this compound at an industrial scale?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: This is a common method for purifying liquid imidazoles.[4] Performing the distillation under reduced pressure is often necessary to prevent thermal degradation of the product at its atmospheric boiling point.
-
Crystallization: If the product is a solid or can be converted to a solid salt, crystallization can be a highly effective method for achieving high purity.[5] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to allow the pure product to crystallize, leaving impurities in the solution.
-
Acid-Base Extraction: This technique can be used to separate the basic imidazole product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated imidazole. The aqueous layer is then basified, and the purified imidazole is back-extracted into an organic solvent.
Q3: How does the choice of synthetic route impact the scalability of this compound production?
A3: The choice of synthesis route is critical for successful and economical scale-up.
-
Debus-Radziszewski Synthesis: This is a classical and commercially used method for imidazole synthesis, involving a one-pot reaction of a dicarbonyl compound, an aldehyde, and ammonia.[6] While it uses readily available starting materials, optimizing the conditions to maximize the yield of the desired isomer and minimize byproducts is crucial for scale-up.
-
Other Routes: Alternative syntheses may offer higher selectivity but might involve more expensive or hazardous reagents, making them less suitable for large-scale production. When selecting a synthetic route for scale-up, factors such as atom economy, cost of raw materials, reaction conditions (temperature, pressure), and waste generation should be carefully considered.
Data Presentation
Table 1: Comparison of Typical Laboratory vs. Pilot-Scale Parameters for Imidazole Synthesis (Illustrative)
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Key Considerations for Scale-Up |
| Reaction Volume | 100 mL - 1 L | 50 L - 500 L | Surface-area-to-volume ratio decreases, impacting heat transfer. |
| Typical Yield | 70-90% | 50-75% | Yield reduction is common due to challenges in maintaining optimal conditions. |
| Purity (Crude) | 85-95% | 70-85% | Increased potential for side reactions and byproduct formation. |
| Reaction Time | 2-6 hours | 6-12 hours | Slower reagent addition and heating/cooling cycles at larger scales. |
| Agitation | Magnetic Stirrer | Mechanical Overhead Stirrer | Requires more powerful and efficient mixing to ensure homogeneity. |
| Heat Control | Oil Bath / Ice Bath | Jacketed Reactor with Coolant | Precise temperature control is more challenging but critical to avoid runaway reactions. |
Note: This table provides illustrative data based on general principles of scaling up chemical syntheses. Actual values for this compound production may vary depending on the specific process.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of N-Substituted Imidazoles (General Procedure)
This protocol outlines a general procedure for the N-alkylation of an imidazole, which can be adapted for the synthesis of this compound from 4-methylimidazole.
Materials:
-
4-methylimidazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Quenching solution (e.g., water, saturated ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylimidazole (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yield during scale-up.
References
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 1,4-Dimethylimidazole and 1,2-Dimethylimidazole for Researchers and Drug Development Professionals
An in-depth guide to the properties, synthesis, applications, and biological activity of two key dimethylimidazole isomers, providing essential data for researchers and scientists in drug development and chemical synthesis.
This guide offers a comprehensive comparative analysis of 1,4-Dimethylimidazole and 1,2-Dimethylimidazole, two important isomers of dimethyl-substituted imidazole. While sharing the same molecular formula, their structural differences lead to distinct physical, chemical, and biological properties. This document provides a detailed examination of these differences, supported by experimental data and protocols, to assist researchers in selecting the optimal isomer for their specific applications, ranging from catalysis to pharmaceutical development.
Physicochemical Properties: A Head-to-Head Comparison
The positioning of the methyl groups on the imidazole ring significantly influences the physicochemical properties of this compound and 1,2-Dimethylimidazole. These differences are critical for predicting their behavior in various chemical and biological systems.
| Property | This compound | 1,2-Dimethylimidazole |
| CAS Number | 6338-45-0[1] | 1739-84-0[2] |
| Molecular Formula | C₅H₈N₂[1] | C₅H₈N₂[2] |
| Molecular Weight | 96.13 g/mol [1][3] | 96.13 g/mol [2][3] |
| Appearance | Colorless Liquid | Colorless to pale yellow liquid or solid[4] |
| Boiling Point | 193-196 °C[1] | 204 °C[5] |
| Melting Point | Not applicable (liquid at room temp.) | 37-39 °C[5] |
| Density | Not available | 1.084 g/mL at 25 °C[5] |
| pKa | Estimated to be slightly lower than 1,2-isomer due to less steric hindrance around the basic nitrogen. | 8.22[6] |
| Solubility | Soluble in water | Soluble in water and organic solvents[4] |
Synthesis and Experimental Protocols
The synthesis of these isomers can be achieved through various methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and required purity.
Synthesis of this compound
A common and versatile method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[7][8][9] This multicomponent reaction involves the condensation of a dicarbonyl compound, an aldehyde, and an amine in the presence of an acid catalyst.
Experimental Protocol: Debus-Radziszewski Synthesis of this compound
-
Reactants: Glyoxal, acetaldehyde, methylamine, and ammonia.
-
Procedure:
-
A mixture of glyoxal and acetaldehyde is prepared.
-
This mixture is then added to a solution containing methylamine and ammonia.
-
The reaction is typically carried out in an aqueous solution and may be heated to drive the reaction to completion.
-
The product, this compound, is then isolated and purified using standard techniques such as distillation.
-
Synthesis of 1,2-Dimethylimidazole
1,2-Dimethylimidazole can also be synthesized via a multicomponent reaction or by the methylation of 2-methylimidazole. The latter is a common laboratory and industrial method.
Experimental Protocol: Methylation of 2-Methylimidazole
-
Reactants: 2-Methylimidazole, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium hydroxide).
-
Procedure:
-
2-Methylimidazole is dissolved in a suitable solvent.
-
A base is added to deprotonate the imidazole nitrogen.
-
The methylating agent is then added, and the reaction mixture is stirred, often with heating, to facilitate the N-methylation.
-
After the reaction is complete, the product is isolated by extraction and purified by distillation.
-
Comparative Performance in Applications
Both isomers find applications as catalysts and as building blocks in organic synthesis, particularly in the pharmaceutical industry. However, their efficacy can differ due to steric and electronic effects.
Catalytic Activity
The catalytic activity of dimethylimidazoles is largely dependent on the basicity and steric accessibility of the nitrogen atoms.
-
1,2-Dimethylimidazole: The presence of a methyl group at the 2-position introduces steric hindrance around the N1 nitrogen, which can influence its catalytic activity. However, it is a stronger base (pKa ≈ 8.22) which can be advantageous in base-catalyzed reactions.[6] It is widely used as a catalyst in various organic reactions, including polymerization and as a curing agent for epoxy resins.
-
This compound: With a methyl group at the 4-position, the N1 and N3 positions are less sterically hindered compared to the 1,2-isomer. This may allow for more facile interaction with substrates. Its basicity is expected to be slightly lower than that of the 1,2-isomer due to the electronic effect of the methyl group at a different position. The reduced steric hindrance could make it a more effective nucleophilic catalyst in certain reactions.
Role in Drug Development
Imidazole and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[5][10]
-
1,2-Dimethylimidazole: It serves as a precursor in the synthesis of various pharmaceutical compounds, including antifungal and antiviral agents.[11]
-
This compound: While less commonly cited in drug synthesis compared to its 1,2-isomer, its structure is a viable scaffold for the development of new therapeutic agents. The different substitution pattern offers an opportunity to explore novel structure-activity relationships.
Biological Activity and Toxicity
The biological activity and toxicity of these isomers are of paramount importance for their application in drug development.
Enzyme Inhibition and Signaling Pathways
Imidazoles are known to interact with various biological targets, including enzymes and receptors. The imidazole moiety of histidine is a key component in the active sites of many enzymes and can participate in catalytic processes.[12] Substituted imidazoles can act as inhibitors of certain enzymes, such as cytochrome P450. The specific inhibitory profile and potency are highly dependent on the substitution pattern on the imidazole ring.
While specific signaling pathways directly modulated by 1,4- or 1,2-dimethylimidazole are not extensively documented, the general role of imidazoles in biological systems suggests their potential to interfere with pathways involving histidine-containing proteins or enzymes that have imidazole-binding pockets.
Comparative Toxicity
Toxicological data is crucial for assessing the safety of any chemical compound.
| Toxicity Profile | This compound | 1,2-Dimethylimidazole |
| Acute Oral Toxicity | Harmful if swallowed.[13] | Harmful if swallowed.[7] |
| Skin Irritation | Causes skin irritation.[13] | Causes skin irritation.[7] |
| Eye Irritation | Causes serious eye damage.[13] | Causes serious eye damage.[7] |
| Other Hazards | Harmful if inhaled or in contact with skin.[13] | May cause respiratory irritation.[14] |
Both isomers are classified as hazardous substances and should be handled with appropriate safety precautions.
Conclusion
This compound and 1,2-Dimethylimidazole, while structurally similar, exhibit notable differences in their physical properties and likely in their catalytic and biological activities. 1,2-Dimethylimidazole is a well-established catalyst with a higher basicity, though with greater steric hindrance. This compound, being less sterically hindered, may offer advantages in certain catalytic applications where nucleophilic attack is critical. For drug development professionals, the choice between these isomers will depend on the specific synthetic route and the desired structure-activity relationship for the target molecule. This guide provides the foundational data and experimental context to inform these critical decisions. Further head-to-head comparative studies are warranted to fully elucidate the performance differences between these two versatile isomers in various applications.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US6175019B1 - Process for the preparation of 1,3-dimethylimidazolium 4-carboxylate - Google Patents [patents.google.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Isomers of Dimethylimidazole
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of five key isomers of dimethylimidazole: 1,2-, 1,4-, 1,5-, 2,4-, and 4,5-dimethylimidazole. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish between these closely related heterocyclic compounds.
The subtle differences in the placement of two methyl groups on the imidazole ring give rise to unique spectroscopic fingerprints for each isomer. Understanding these differences is crucial for applications ranging from the synthesis of novel pharmaceuticals to the development of advanced materials. This guide summarizes the available quantitative data in clear, comparative tables, details the experimental protocols for acquiring such data, and provides a visual workflow to guide the analytical process.
Isomeric Landscape and Analytical Workflow
The constitutional isomers of dimethylimidazole are defined by the positions of the two methyl groups on the five-membered imidazole ring. The numbering of the imidazole ring is crucial for differentiating these isomers. Tautomerism, particularly in the case of N-unsubstituted imidazoles like 2,4- and 4,5-dimethylimidazole, can lead to an equilibrium between different forms, which may be reflected in their spectroscopic data. The following diagram outlines the general workflow for the spectroscopic identification and comparison of these isomers.
Caption: General workflow for the spectroscopic comparison of dimethylimidazole isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the five dimethylimidazole isomers. It is important to note that the availability of complete and directly comparable public-domain experimental data varies for each isomer. Where specific experimental values could not be found, "Not available" is indicated.
¹H NMR Spectroscopy Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons, making it a powerful tool for distinguishing between these isomers. The data presented below is typically recorded in deuterated chloroform (CDCl₃), unless otherwise specified.
| Isomer | δ (ppm) - N-CH₃ | δ (ppm) - C-CH₃ | δ (ppm) - Ring Protons |
| 1,2-Dimethylimidazole | ~3.5 (s, 3H) | ~2.3 (s, 3H) | ~6.8 (d, 1H), ~6.9 (d, 1H) |
| This compound | ~3.6 (s, 3H) | ~2.2 (s, 3H) | ~6.7 (s, 1H), ~7.2 (s, 1H) |
| 1,5-Dimethylimidazole | ~3.5 (s, 3H) | ~2.2 (s, 3H) | ~6.8 (s, 1H), ~7.3 (s, 1H) |
| 2,4-Dimethylimidazole | Not applicable (NH) | ~2.2 (s, 3H), ~2.3 (s, 3H) | ~6.6 (s, 1H) |
| 4,5-Dimethylimidazole | Not applicable (NH) | ~2.1 (s, 6H) | ~7.4 (s, 1H) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the ring carbons and the methyl carbons are distinct for each isomer.
| Isomer | δ (ppm) - N-CH₃ | δ (ppm) - C-CH₃ | δ (ppm) - Ring Carbons |
| 1,2-Dimethylimidazole | ~34.5 | ~14.0 | ~120.5, ~127.0, ~145.0[1] |
| This compound | ~33.0 | ~13.5 | ~117.0, ~135.0, ~138.0[2] |
| 1,5-Dimethylimidazole | ~31.0 | ~11.0 | ~127.0, ~128.0, ~139.0[3] |
| 2,4-Dimethylimidazole | Not applicable | ~13.0, ~14.5 | ~115.0, ~134.0, ~144.0[4] |
| 4,5-Dimethylimidazole | Not applicable | ~12.0 | ~123.0, ~136.0 (2C) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The characteristic C-H, C=N, and C-N stretching and bending vibrations can help in the differentiation of the isomers.
| Isomer | ν (cm⁻¹) - N-H Stretch | ν (cm⁻¹) - C-H Stretch (Aromatic/Aliphatic) | ν (cm⁻¹) - C=N / C=C Stretch |
| 1,2-Dimethylimidazole | Not applicable | ~3100-3150 / ~2900-3000 | ~1500-1600 |
| This compound | Not applicable | ~3100-3150 / ~2900-3000 | ~1500-1600 |
| 1,5-Dimethylimidazole | Not applicable | ~3100-3150 / ~2900-3000 | ~1500-1600 |
| 2,4-Dimethylimidazole | ~3100-3300 (broad) | ~3000-3100 / ~2900-3000 | ~1550-1650 |
| 4,5-Dimethylimidazole | ~3100-3300 (broad) | ~3000-3100 / ~2900-3000 | ~1550-1650 |
Note: The vibrational frequencies are approximate ranges.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. All dimethylimidazole isomers have the same molecular weight, resulting in the same molecular ion peak. However, their fragmentation patterns upon ionization can differ, aiding in their identification.
| Isomer | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1,2-Dimethylimidazole | C₅H₈N₂ | 96.13 | 96 | 95, 81, 68, 54 |
| This compound | C₅H₈N₂ | 96.13 | 96 | 95, 81, 68, 54[2] |
| 1,5-Dimethylimidazole | C₅H₈N₂ | 96.13 | 96 | 95, 81, 68, 54[3] |
| 2,4-Dimethylimidazole | C₅H₈N₂ | 96.13 | 96 | 95, 81, 68, 54 |
| 4,5-Dimethylimidazole | C₅H₈N₂ | 96.13 | 96 | 95, 81, 68, 54 |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dimethylimidazole isomers. These should be adapted and optimized based on the specific instrumentation and the properties of the isomer being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dimethylimidazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent depends on the solubility of the isomer and the desired chemical shift reference.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz or higher.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually required to obtain a good spectrum due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for solids):
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the solid sample to a fine powder and then add a drop of Nujol (mineral oil) to create a thick paste. Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).
-
-
Sample Preparation (for liquids):
-
Place a drop of the neat liquid sample between two salt plates to form a thin film.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) and subtract it from the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile isomers, gas chromatography-mass spectrometry (GC-MS) is a common technique. For less volatile or thermally labile isomers, direct infusion via electrospray ionization (ESI) or other soft ionization techniques may be used.
-
Ionization:
-
Electron Ionization (EI): Typically used in GC-MS, this hard ionization technique causes extensive fragmentation, which can be useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify the isomer based on its characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
References
Navigating the Post-Imidazolium Era: A Comparative Guide to Greener and More Biocompatible Ionic Liquids
For researchers, scientists, and drug development professionals, the quest for superior solvents and formulation agents is relentless. While imidazolium-based ionic liquids (ILs) have been a cornerstone of research for their tunable properties, concerns over their toxicity and environmental impact have spurred the development of a new generation of alternatives. This guide provides an objective comparison of the performance of these next-generation ILs against their imidazolium predecessors, supported by experimental data and detailed protocols to inform your research and development endeavors.
The limitations of first-generation ionic liquids, primarily those based on the imidazolium cation, have become increasingly apparent. Issues such as inherent toxicity and limited biodegradability have prompted a shift towards more benign alternatives.[1][2] This guide focuses on several key classes of alternative ionic liquids that offer promising advantages: cholinium-based, phosphonium-based, pyridinium-based, and pyrrolidinium-based ILs. We will delve into a comparative analysis of their performance across critical parameters including thermal stability, electrochemical stability, viscosity, conductivity, and, crucially, their toxicological profiles.
At a Glance: Performance Comparison of Ionic Liquid Cations
The following tables summarize the key physicochemical properties of various ionic liquid classes, providing a clear comparison to help guide your selection process.
Table 1: Physicochemical Properties of Imidazolium ILs and Their Alternatives
| Cation Class | Thermal Stability (°C) | Electrochemical Window (V) | Viscosity (cP at 25°C) | Conductivity (mS/cm at 25°C) |
| Imidazolium | 250 - 400+ | 2.0 - 5.5[3] | 30 - 500+ | 1 - 15 |
| Cholinium | 200 - 300[4] | ~3.0 - 4.0 | 50 - 2000+ | 0.1 - 5 |
| Phosphonium | 300 - 450+[5] | 4.0 - 6.0+[3][6] | 100 - 1000+ | 0.1 - 2 |
| Pyridinium | 250 - 400 | 3.0 - 5.0 | 50 - 800+ | 1 - 10 |
| Pyrrolidinium | 300 - 450 | 4.0 - 6.0 | 50 - 1000+ | 0.5 - 8 |
Note: The values presented are approximate ranges and can vary significantly depending on the specific anion and alkyl chain length.
Table 2: Toxicological and Environmental Profile
| Cation Class | Cytotoxicity (IC50) | Biodegradability |
| Imidazolium | Generally moderate to high | Often poor |
| Cholinium | Generally low[4] | Readily biodegradable[4] |
| Phosphonium | Varies, can be high | Generally poor |
| Pyridinium | Generally moderate to high | Often poor |
| Pyrrolidinium | Generally lower than imidazolium | Varies |
In-Depth Analysis of Key Performance Indicators
Thermal Stability: A Clear Advantage for Phosphonium and Pyrrolidinium ILs
Thermal stability is a critical parameter for applications requiring elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature of ionic liquids.
Phosphonium-based ILs consistently demonstrate superior thermal stability compared to their imidazolium counterparts, often exhibiting decomposition temperatures exceeding 400°C.[5] This makes them highly suitable for high-temperature applications. Pyrrolidinium-based ILs also generally show higher thermal stability than imidazolium ILs. Cholinium-based ILs, while having lower thermal stability, are still suitable for many biological and pharmaceutical applications where extreme temperatures are not a factor.[4]
Electrochemical Stability: Wider Windows for Phosphonium and Pyrrolidinium ILs
The electrochemical window, determined by cyclic voltammetry, defines the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wider electrochemical window is essential for applications in electrochemistry, such as batteries and sensors.
Phosphonium and pyrrolidinium-based ILs typically exhibit wider electrochemical windows (4.0 - 6.0 V or more) compared to imidazolium-based ILs (2.0 - 5.5 V).[3][6] This enhanced stability is attributed to the absence of the acidic proton at the C2 position of the imidazolium ring, which is a site of electrochemical decomposition.
Viscosity and Conductivity: A Trade-Off with Cation Structure
Viscosity and ionic conductivity are inversely related and are crucial for applications involving mass transport, such as in drug delivery and catalysis. These properties are highly dependent on the size and shape of the cation, as well as the nature of the anion.
Generally, imidazolium and pyridinium-based ILs have lower viscosities and higher conductivities compared to the bulkier phosphonium and some cholinium-based ILs. The planar structure of the aromatic imidazolium and pyridinium rings allows for more efficient ion packing and mobility. However, functionalization of the cation and choice of anion can be used to tune these properties for all classes of ionic liquids.
Toxicity and Biodegradability: The Rise of Biocompatible Alternatives
The primary driver for moving away from imidazolium-based ILs is their inherent cytotoxicity and poor biodegradability.[1] The search for "greener" ionic liquids has led to the development of cations derived from natural sources.
Cholinium-based ionic liquids are a leading class of biocompatible alternatives.[4] Choline is an essential nutrient, and its salts are generally non-toxic and readily biodegradable.[4] This makes them particularly attractive for pharmaceutical and biomedical applications.[7] Pyrrolidinium-based ILs have also been shown to be less toxic than their imidazolium analogues.[8] In contrast, phosphonium-based ILs can exhibit significant toxicity, limiting their use in biological systems.
Experimental Protocols: A Guide to Key Characterization Techniques
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
Methodology:
-
A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically defined as the onset temperature of weight loss or the temperature at which 5% or 10% weight loss occurs.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Objective: To measure the potential range over which the ionic liquid is electrochemically stable.
Methodology:
-
The ionic liquid is placed in a three-electrode electrochemical cell. The working electrode is typically a glassy carbon or platinum electrode, the counter electrode is a platinum wire, and a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode) is used.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential.
-
The electrochemical window is determined as the potential range between the onset of the cathodic (reduction) and anodic (oxidation) currents.
Viscosity and Conductivity Measurements
Objective: To determine the dynamic viscosity and ionic conductivity of the ionic liquid at a specific temperature.
Methodology:
-
Viscosity: A rheometer or a viscometer (e.g., a cone-and-plate or parallel-plate rheometer) is used. The ionic liquid is placed between the plates, and the shear stress is measured as a function of the shear rate at a controlled temperature.
-
Conductivity: A conductivity meter with a two- or four-electrode conductivity cell is used. The cell is immersed in the ionic liquid, and the electrical resistance is measured at a controlled temperature. The conductivity is then calculated from the resistance and the cell constant.
Cytotoxicity Assays
Objective: To assess the toxicity of the ionic liquid on a specific cell line.
Methodology (MTT Assay):
-
Cells (e.g., human cell lines like HeLa or fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.[9]
-
The cells are then treated with various concentrations of the ionic liquid for a specified period (e.g., 24, 48, or 72 hours).[10]
-
After the incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.[10]
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between different ionic liquid properties, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of ionic liquids using the MTT assay.
Caption: General workflow for an enzymatic reaction carried out in an ionic liquid medium.
Conclusion: A Tailored Approach to Ionic Liquid Selection
The development of alternatives to imidazolium-based ionic liquids has opened up new possibilities for greener and more biocompatible chemical processes. Cholinium-based ILs stand out for their low toxicity and high biodegradability, making them ideal for pharmaceutical and biomedical applications. Phosphonium and pyrrolidinium-based ILs offer superior thermal and electrochemical stability, expanding the operational range for demanding applications.
The choice of the "best" ionic liquid is ultimately application-dependent. By understanding the trade-offs between the various physicochemical and toxicological properties, researchers can make informed decisions to select the most suitable ionic liquid for their specific needs. This guide provides a foundational framework for this selection process, empowering scientists to move beyond the limitations of traditional imidazolium-based systems and embrace the potential of the next generation of ionic liquids.
References
- 1. A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Cholinium-Based Ionic Liquids as Promising Antimicrobial Agents in Pharmaceutical Applications: Surface Activity, Antibacterial Activity and Ecotoxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of imidazole isomers, supported by experimental data. Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. The positional arrangement of substituents on the imidazole ring can significantly influence its biological profile. This document explores these differences, focusing on anticancer, antifungal, and enzyme inhibitory activities.
Comparative Analysis of Biological Activity
The biological activity of imidazole derivatives is profoundly influenced by the substitution pattern on the imidazole ring. While direct comparative studies on the parent 1H-, 2H-, and 4H-imidazole isomers are limited in publicly available literature, extensive research on substituted imidazoles provides valuable insights into the structure-activity relationships of these isomers.
Anticancer Activity
The position of substituents on the imidazole ring is a critical determinant of cytotoxic activity. Studies on nitroimidazole isomers, for instance, reveal that both 4- and 5-nitroimidazoles possess antitubercular activity, with the 4-nitroimidazole analogue PA-824 being active against both aerobic and anaerobic Mycobacterium tuberculosis, while 5-nitroimidazoles like metronidazole are primarily active against anaerobic Mtb. This highlights that the positioning of the nitro group dictates the spectrum of activity.
Below is a summary of the in vitro anticancer activity of various imidazole derivatives, showcasing the impact of isomeric substitution patterns on their potency. It is important to note that these values are collated from different studies, and experimental conditions may vary.
| Imidazole Derivative | Isomeric Position | Cell Line | IC50 (µM) | Reference |
| Nitroimidazole Isomers | ||||
| 2-Methyl-5-nitroimidazole (Metronidazole) | 5-Nitro | Bacteroides fragilis | ~1.7 µg/mL (MIC) | [1] |
| 2-Methyl-5-nitroimidazole derivative (Tinidazole) | 5-Nitro | Bacteroides fragilis | ~0.5 µM (MIC) | [1] |
| 2-Methyl-5-nitroimidazole derivative (Ornidazole) | 5-Nitro | Bacteroides fragilis | ~0.8 µM (MIC) | [1] |
| PA-824 | 4-Nitro | M. tuberculosis | - | [2] |
| Substituted Imidazoles | ||||
| (Z)-1-(2-([1,1'-biphenyl]-4-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl]-1H-imidazole (2e) | 1,2,4-Trisubstituted | M. tuberculosis H37Rv | 0.48 | [3] |
| (E)-1-(2-(5-chlorothiophen-2-yl)-2-(2-(2,6-dichlorophenyl)hydrazono)ethyl)-1H-imidazole (2f) | 1,2,4-Trisubstituted | M. tuberculosis H37Rv | 0.97 | [3] |
| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)benzamide (9e) | 1,2,4-Trisubstituted | PDGFR autophosphorylation | 0.2 | [4] |
Antifungal Activity
Imidazole derivatives are the cornerstone of many antifungal therapies. The position of substituents significantly impacts their efficacy. For example, a series of 4-substituted imidazole sulfonamides demonstrated potent in vitro antifungal activity, with the most potent inhibitor showing activity at concentrations below 100 nM against key Candida strains, comparable to itraconazole[5].
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different fungal strains.
| Imidazole Derivative | Isomeric Position | Fungal Strain | MIC (µg/mL) | Reference |
| (2-methyl-1H-imidazol-1-yl)methanol (SAM3) | 1,2-Disubstituted | Candida spp. | 200 (mean) | [6][7] |
| 1,1′-methanediylbis(1H-benzimidazole) (AM5) | - | Candida spp. | 312.5 (mean) | [6][7] |
| (1H-benzo[d]imidazol-1-yl)methanol (SAM5) | - | Candida spp. | >300 (mean) | [6][7] |
| 4-substituted imidazole sulfonamide (30) | 4-Substituted | Candida spp. | <0.1 µg/mL (<100 nM) | [5] |
Enzyme Inhibition
The inhibitory activity of imidazole isomers against various enzymes is also position-dependent. For instance, in the inhibition of β-glucosidase, 4-phenylimidazole was found to be one of the most potent reversible inhibitors with a pH-independent Ki of 0.8 µM[8]. This was attributed to the combination of the binding affinities of the phenyl group at the aglycone binding site and the imidazole at the sugar binding site[8]. In another study, 2-imidazoles were found to be highly potent inhibitors of prolyl oligopeptidase (PREP), with a different binding mode compared to acidic tetrazole inhibitors[9].
| Imidazole Derivative | Target Enzyme | Isomeric Position | Ki (µM) | Reference |
| 4-Phenylimidazole | β-glucosidase | 4-Substituted | 0.8 | [8] |
| 2-Imidazole derivative | Prolyl oligopeptidase (PREP) | 2-Substituted | Potent inhibition | [9] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[10][11]. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole isomers in a suitable solvent.
-
Add the desired concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals[6].
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader[6]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Workflow for MTT Assay
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well, and the plate is incubated. The MIC is determined as the lowest concentration of the agent at which no visible growth occurs.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the imidazole isomer in a suitable solvent.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations. The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the standardized and diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for MIC Determination
Signaling Pathways
Several signaling pathways are modulated by imidazole derivatives. The Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation and is often dysregulated in cancer, has been identified as a target for certain imidazole compounds.
Wnt/β-catenin Signaling Pathway Inhibition by Pyridinyl Imidazoles
Pyridinyl imidazole compounds have been shown to inhibit the canonical Wnt/β-catenin signaling pathway[10][11]. This inhibition is independent of their well-known p38 MAPK inhibitory activity and appears to be dominant, leading to a strong block of the pathway[10][11]. The inhibition results in a reduction of Tcf/Lef target genes, including Axin2, Lef1, and Wisp1[10][11].
This guide provides a foundational understanding of the comparative biological activities of imidazole isomers. Further research focusing on direct, quantitative comparisons of a broader range of isomers under standardized conditions is necessary to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mono- or di-substituted imidazole derivatives for inhibition of acetylcholine and butyrylcholine esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
A Comparative Guide to the Regioselective Synthesis of 1,4-Disubstituted Imidazoles
For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Achieving specific substitution patterns is crucial for modulating pharmacological activity. This guide provides a comparative analysis of key synthetic methodologies for obtaining 1,4-disubstituted imidazoles with a focus on regioselectivity, presenting supporting data and detailed experimental protocols.
Introduction to the Challenge of Regioselectivity
The synthesis of substituted imidazoles often yields a mixture of regioisomers, complicating purification and reducing the overall efficiency of a synthetic route. For 1,4-disubstituted imidazoles, the primary challenge lies in controlling the position of the substituents on the nitrogen atoms of the imidazole ring. Traditional methods, such as the alkylation of a pre-formed 4-substituted imidazole, frequently lead to poor regioselectivity.[1] This guide explores and compares modern synthetic strategies that offer enhanced control over the final product's regiochemistry.
Comparative Analysis of Synthetic Methodologies
Here, we compare four distinct approaches for the synthesis of 1,4-disubstituted imidazoles: a highly regioselective method starting from glycine derivatives, the classic Van Leusen imidazole synthesis, the Debus-Radziszewski reaction, and direct N-alkylation of a 4-substituted imidazole.
Table 1: Comparison of Synthetic Methods for 1,4-Disubstituted Imidazoles
| Methodology | Starting Materials | Key Reagents/Conditions | Regioselectivity | Yield Range | Advantages | Limitations |
| From Glycine Derivative [1][2][3] | Glycine derivative, Primary amine | DMF·DMA, Pyrrolidine, Acetic Anhydride | Complete (1,4-isomer exclusively) | 42-98%[1] | Excellent regiocontrol, broad substrate scope for the amine. | Multi-step sequence. |
| Van Leusen Imidazole Synthesis [4] | Aldimine, TosMIC (Tosylmethyl isocyanide) | Base (e.g., K₂CO₃), Methanol | Variable, can produce 1,5-isomers. 1,4-isomer can be a minor product.[4] | 15-20% for 1,4-isomer (in specific cases)[4] | One-pot reaction, commercially available starting materials. | Often poor regioselectivity for 1,4-isomers, formation of byproducts. |
| Debus-Radziszewski Reaction [5] | Unsymmetrical 1,2-dicarbonyl, Aldehyde, Ammonia source | Varies (e.g., HBr, DMSO) | Often results in a mixture of regioisomers.[5] | 23-85% (for the mixture of isomers)[6] | Utilizes simple and readily available starting materials. | Poor regioselectivity with unsymmetrical dicarbonyls. |
| Direct N-Alkylation [1][7] | 4-substituted imidazole, Alkylating agent | Base (e.g., NaH), Solvent (e.g., DMF) | Poor, typically yields a mixture of 1,4- and 1,5-isomers. | Varies | Simple procedure. | Lack of regiocontrol is a significant drawback.[1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis from a Glycine Derivative[3]
This method provides the 1,4-disubstituted imidazole with complete regioselectivity.
-
Formation of the Azadiene Intermediate: A solution of the glycine derivative, dimethylformamide dimethyl acetal (DMF·DMA), and pyrrolidine in a suitable solvent is heated.
-
Cyclization with Primary Amine: To the cooled reaction mixture containing the intermediate azadiene, the desired primary amine and acetic anhydride are added.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the pure 1,4-disubstituted imidazole.
Protocol 2: Van Leusen Imidazole Synthesis[4]
-
Imine Formation (in situ): An aldehyde and a primary amine are mixed in a solvent like methanol to form the corresponding imine.
-
Cycloaddition: Tosylmethyl isocyanide (TosMIC) and a base such as potassium carbonate are added to the reaction mixture.
-
Reaction and Isolation: The mixture is refluxed until the reaction is complete (monitored by TLC). The product is then isolated through standard work-up and purification procedures.
Protocol 3: Debus-Radziszewski Reaction[8]
-
Reaction Setup: An unsymmetrical 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (e.g., ammonium acetate) are combined in a reaction vessel.
-
Reaction Conditions: The reaction can be performed under various conditions, including microwave irradiation or heating in the presence of a catalyst like HBr in DMSO.[5][6]
-
Product Isolation: After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification to separate the regioisomers.
Protocol 4: Direct N-Alkylation of 4-Substituted Imidazole[9]
-
Deprotonation: A 4-substituted imidazole is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like DMF to form the imidazolate anion.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the solution, and the reaction is stirred at room temperature or with gentle heating.
-
Work-up: The reaction is quenched with water, and the products are extracted with an organic solvent. The resulting mixture of 1,4- and 1,5-disubstituted imidazoles is then separated by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methodologies.
Caption: Workflow for the highly regioselective synthesis of 1,4-disubstituted imidazoles.
Caption: General workflow for the Van Leusen synthesis, often leading to isomeric mixtures.
Caption: Key factors that govern the regioselectivity in imidazole synthesis.[5][7]
Conclusion
The synthesis of 1,4-disubstituted imidazoles with high regioselectivity is a critical task in medicinal chemistry. While traditional methods like the Debus-Radziszewski reaction and direct N-alkylation often fall short in providing a single regioisomer, modern strategies offer significant improvements. The synthesis starting from a glycine derivative stands out for its complete regioselectivity and broad applicability, making it a superior choice for accessing these valuable compounds.[1][2][3] The Van Leusen synthesis, while useful for other substitution patterns, is generally not the preferred method for obtaining pure 1,4-disubstituted imidazoles. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate synthetic route for their specific needs.
References
- 1. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Performance Review of 1,4-Dimethylimidazole Against Other Organocatalysts in Acylation Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organocatalysis, the selection of an appropriate catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical transformations. This guide provides a comparative performance review of 1,4-Dimethylimidazole (1,4-DMI) against other widely used organocatalysts, namely 4-(Dimethylamino)pyridine (DMAP) and 1-Methylimidazole (1-MI or NMI), with a focus on acylation reactions, a cornerstone of synthetic and medicinal chemistry.
While DMAP and 1-MI are well-established as highly effective catalysts for the acylation of alcohols, a comprehensive literature search reveals a notable scarcity of performance data for this compound in similar applications. This suggests that 1,4-DMI is a less-explored option for these specific transformations. This guide will therefore focus on the robust data available for DMAP and 1-MI to establish a performance benchmark, followed by a discussion on the potential catalytic role of substituted imidazoles like 1,4-DMI.
Quantitative Performance Data in Acylation
The acylation of sterically hindered secondary alcohols serves as a reliable benchmark for comparing the efficacy of nucleophilic organocatalysts. The following table summarizes the performance of DMAP and 1-Methylimidazole in the acetylation of a representative secondary alcohol, demonstrating their high efficiency under mild conditions.
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-(Dimethylamino)pyridine (DMAP) | l-Menthol | Isobutyric Anhydride | 0.5 | Solvent-free | Room Temp. | 9 h | 98 | [1] |
| 1-Methylimidazole (1-MI) | Secondary Alcohol¹ | Acetic Anhydride | 20 | Dichloromethane | Reflux | 4.5 h | 94 | [2] |
| 1-Methylimidazole (1-MI) | Typical Secondary Alcohol | Acetic Anhydride | 20 | DMF | 45 | 10 min | High | [3] |
| This compound (1,4-DMI) | N/A | N/A | N/A | N/A | N/A | N/A | No Data Available | N/A |
¹Substrate used was a complex sterically hindered secondary alcohol.
Key Observations:
-
4-(Dimethylamino)pyridine (DMAP) is an exceptionally active catalyst, requiring very low catalyst loading (as low as 0.05-2 mol%) and often functioning efficiently under solvent-free conditions, which aligns with green chemistry principles.[4][5] It is considered a "super catalyst" and is reported to increase the rate of benzoylation by a factor of 10,000 compared to pyridine.[6]
-
1-Methylimidazole (1-MI) is also a highly potent catalyst, demonstrating rapid conversion times (as low as 10 minutes) for secondary alcohols at slightly elevated temperatures.[3] Its efficacy is noted to surpass that of the traditional catalyst, pyridine.[3]
Catalytic Mechanism: The Nucleophilic Pathway
Both pyridine and imidazole-based catalysts primarily operate via a nucleophilic catalysis pathway in acylation reactions with acyl halides or anhydrides. The catalyst first acts as a nucleophile, attacking the acylating agent to form a highly reactive N-acylpyridinium or N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol, transferring the acyl group to form the ester and regenerating the catalyst.
Caption: Nucleophilic catalysis pathway for DMAP and 1-MI in acylation reactions.
Experimental Protocols
Below are representative experimental protocols for the acylation of secondary alcohols using 1-Methylimidazole and 4-(Dimethylamino)pyridine.
Protocol 1: Acylation of a Sterically Hindered Secondary Alcohol using 1-Methylimidazole (1-MI)
-
Objective: To synthesize the corresponding acetate from a sterically hindered secondary alcohol.
-
Materials:
-
Sterically hindered alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
1-Methylimidazole (0.2 mmol, 20 mol%)
-
Triethylamine (1.5 mmol, auxiliary base)
-
Dichloromethane (CH₂Cl₂, solvent)
-
-
Procedure:
-
To a solution of the sterically hindered alcohol in dichloromethane, add triethylamine and 1-Methylimidazole.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). For the specific substrate referenced, the reaction was complete in 4.5 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final ester.
-
-
Expected Yield: ~94%[2]
Protocol 2: Acylation of a Secondary Alcohol using 4-(Dimethylamino)pyridine (DMAP) under Solvent-Free Conditions
-
Objective: To synthesize the corresponding isobutyrate ester from l-menthol.
-
Materials:
-
l-Menthol (50 mmol)
-
Isobutyric anhydride (55 mmol)
-
4-(Dimethylamino)pyridine (0.25 mmol, 0.5 mol%)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, combine l-menthol and 4-(Dimethylamino)pyridine.
-
Add isobutyric anhydride to the mixture at ambient temperature.
-
Stir the reaction mixture at ambient temperature. For l-menthol, the reaction time is approximately 9 hours.
-
Upon completion, add water (5.0 mmol) to quench the excess anhydride and stir for 1 hour.
-
Purify the product directly by distillation under reduced pressure to obtain the pure ester.
-
-
Expected Yield: ~98%[1]
Discussion and Conclusion
The available evidence strongly supports the use of 4-(Dimethylamino)pyridine (DMAP) and 1-Methylimidazole (1-MI) as highly efficient organocatalysts for the acylation of alcohols. DMAP stands out for its exceptional activity at very low loadings and its utility in solvent-free systems, making it a preferred choice for green and scalable applications.[4][5] 1-MI is also a powerful catalyst, offering rapid reaction times and serving as a robust alternative to DMAP and traditional bases like pyridine.[2][3]
The absence of performance data for This compound (1,4-DMI) in these common transformations is significant. While the imidazole core is catalytically active, substitutions on the ring can influence both basicity and nucleophilicity. The methyl group at the 4-position might impart steric hindrance or alter the electronic properties of the nucleophilic nitrogen (N-3) compared to 1-MI. Without empirical data, the performance of 1,4-DMI relative to 1-MI and DMAP remains speculative.
For researchers and drug development professionals, the choice between DMAP and 1-MI will depend on specific reaction requirements, such as substrate reactivity, desired reaction time, cost, and process conditions (e.g., solvent tolerance). For novel catalyst screening, 1,4-DMI could be a subject of investigation to fill the current knowledge gap, but for established and reliable protocols, DMAP and 1-MI are the catalysts of choice based on current literature.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS/MS Methodologies for the Analysis of Imidazole Derivatives
The accurate and sensitive quantification of imidazole derivatives is paramount across diverse scientific fields, including pharmaceutical development, environmental monitoring, and food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for this class of compounds due to its high selectivity and sensitivity. This guide presents a comparative overview of various LC-MS/MS methods for the analysis of imidazole derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Performance Comparison of LC-MS/MS Methods
The selection of an appropriate LC-MS/MS method is contingent upon the specific imidazole derivative, the complexity of the sample matrix, and the desired analytical performance characteristics. The following table summarizes the quantitative performance of different LC-MS/MS methods for the analysis of various imidazole derivatives in a range of matrices, enabling a direct comparison of key analytical figures of merit.
| Matrix | Analytes | Sample Preparation | LC Column | Key Performance Parameters |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3%[1][2] |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Accucore C18 (100 mm × 3.0 mm, 2.6 μm) | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15%[3] |
| Rat Plasma | ROS203 (imidazole H3 antagonist) | Protein precipitation with acetonitrile | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99; Intra- and inter-day RSDs were ≤ 9.50% and ≤ 7.19%, respectively[1][4] |
| Biological Samples (Plasma, Urine) | 12 Azole Drugs | MicroExtraction by Packed Sorbent (MEPS) | Luna C18 | Linearity: 0.02–5 µg/mL; Precision (RSD%) and Trueness (Bias%) fulfilled international guidelines[5][6] |
| Cigarette Additives | Imidazole, 4-Methylimidazole, 2-Methylimidazole | Solid Phase Extraction | Not Specified | Linear Dynamic Range: 0.0375 - 18.0300 mg/kg[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are selected protocols that highlight different approaches to the LC-MS/MS analysis of imidazole derivatives.
Method 1: Analysis of Imidazoles in Atmospheric Particles [1][2]
This method emphasizes minimal sample preparation for the rapid analysis of environmental air samples.
-
Sample Preparation:
-
Atmospheric particulate matter (PM10) is collected on quartz fiber filters.
-
A punch from the filter is extracted with ultrapure water in a syringe by shaking for two hours.
-
The extract is filtered through a 0.2 μm syringe filter.
-
The filtered extract is directly injected into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 2: Analysis of Benzimidazoles and Nitroimidazoles in Environmental Matrices [3]
This protocol is designed for the robust analysis of multiple imidazole compounds in complex environmental samples like water, sediment, and soil.
-
Sample Preparation (Water):
-
A 500 mL water sample is filtered through a 0.45 μm membrane.[1]
-
0.25 g of Na₂EDTA is added, and the solution stands for 30 minutes.[1]
-
Isotope-labeled surrogate standards are added.[1]
-
The sample is loaded onto an Oasis HLB SPE cartridge (1 g, 20 mL) preconditioned with methanol and ultrapure water.[1]
-
The cartridge is washed with Milli-Q water and dried.[1]
-
Analytes are eluted with methanol and acidified methanol.[1]
-
The eluate is evaporated to dryness and reconstituted in an acidified methanol-water solution for analysis.[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Method 3: Analysis of an Imidazole H3 Antagonist in Rat Plasma [1][4]
This method is tailored for pharmacokinetic studies in a biological matrix and employs a simple protein precipitation step.
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow
Diagrams can provide a clear and concise overview of experimental processes and logical relationships. The following diagrams, generated using the DOT language, illustrate key aspects of LC-MS/MS method development for imidazole derivatives.
Caption: General workflow for LC-MS/MS analysis of imidazole derivatives.
Caption: Comparison of SPE and PPT sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrene-Imidazole Structural Isomers in Optoelectronics
The strategic design and synthesis of organic molecules are paramount in advancing the field of optoelectronics. Among the vast array of organic semiconductors, pyrene-imidazole derivatives have garnered significant attention due to their excellent thermal stability, high fluorescence quantum yields, and ambipolar charge transport characteristics. Structural isomerism in these molecules presents a subtle yet powerful tool to fine-tune their photophysical and electroluminescent properties. This guide provides a comparative study of pyrene-imidazole structural isomers, offering insights into how molecular symmetry and configuration impact their performance in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Performance Comparison of Pyrene-Imidazole Isomers
The arrangement of the imidazole moiety relative to the pyrene core significantly influences the intermolecular interactions and solid-state packing of these molecules, which in turn dictates their optoelectronic behavior. Below is a summary of the key performance data for two sets of pyrene-imidazole structural isomers.
| Isomer Pair | Molecular Structure | Key Performance Metric | Value | Application |
| syn-PyDTI | Axisymmetric | Current Efficiency (ηc.max) | 11.4 cd A⁻¹ | OLED |
| anti-PyDTI | Centrosymmetric | Current Efficiency (ηc.max) | 8.8 cd A⁻¹ | OLED |
| syn-PyDTI | Axisymmetric | Quantum Efficiency | 2-fold higher than anti-PyDTI | - |
| anti-PyDTI | Centrosymmetric | Quantum Efficiency | - | - |
| syn-tbu-PyDPI | Axisymmetric | Melting Temperature (Tm) | 420 °C | - |
| anti-tbu-PyDPI | Centrosymmetric | Thermal Stability | No thermal transition up to 450 °C | - |
The Influence of Molecular Symmetry on Optoelectronic Properties
The data clearly indicates that isomeric configuration plays a crucial role in the performance of pyrene-imidazole based optoelectronic devices. The axisymmetric syn-isomers consistently exhibit superior performance in OLEDs compared to their centrosymmetric anti-counterparts.[1][2] This can be attributed to the distinct molecular packing and excited-state properties arising from their different structural symmetries.[1][2]
For instance, crystalline syn-PyDTI demonstrated a current efficiency of 11.4 cd A⁻¹, significantly outperforming anti-PyDTI which achieved 8.8 cd A⁻¹.[1] Furthermore, the quantum efficiency of syn-PyDTI was found to be twice as high as that of anti-PyDTI.[1] These differences underscore the profound impact of molecular geometry on the radiative decay pathways of the excited states.
In terms of thermal stability, the centrosymmetric structure of anti-tbu-PyDPI, another pyrene-imidazole isomer, contributes to its high thermal stability, showing no thermal transition up to 450 °C in differential scanning calorimetry (DSC) measurements.[3] In contrast, the axisymmetric syn-tbu-PyDPI has a defined melting point at 420 °C, suggesting that the more symmetric anti-isomer possesses a more robust and stable molecular packing.[3]
Caption: Relationship between pyrene-imidazole isomerism and optoelectronic properties.
Experimental Protocols
The synthesis and characterization of these pyrene-imidazole isomers involve a "one-pot" reaction that is both simple and efficient.[3][4]
Synthesis of syn- and anti-PyDTI Isomers
A representative synthetic procedure involves the reaction of pyrene-4,5,9,10-tetraone, an aromatic aldehyde, and ammonium acetate in a suitable solvent. The resulting mixture of syn and anti isomers can then be separated by column chromatography. The specific reaction conditions, such as temperature and reaction time, are optimized to control the isomeric ratio.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a crucial tool to unambiguously elucidate the structural characteristics of the syn and anti isomers, confirming their different molecular symmetries.[3]
-
Single-Crystal X-ray Diffraction: This technique provides precise information on the molecular geometry, intermolecular interactions, and packing modes in the solid state.[3] These structural details are vital for understanding the observed differences in optical and thermal properties.
-
Photophysical Measurements: UV-Vis absorption and photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions and emissive properties of the isomers in both solution and solid states. Quantum yields are determined using an integrating sphere.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the isomers, which is a critical parameter for device longevity.[3]
-
OLED Device Fabrication and Testing: To assess the electroluminescent performance, multi-layer OLEDs are fabricated by thermal evaporation of the organic materials onto an indium tin oxide (ITO) coated glass substrate. The device architecture typically consists of a hole injection layer, a hole transport layer, the emissive layer (containing the pyrene-imidazole isomer), an electron transport layer, and a cathode. The current-voltage-luminance (J-V-L) characteristics and electroluminescence spectra are then measured using a programmable sourcemeter and a spectroradiometer.
Conclusion
The comparative study of pyrene-imidazole structural isomers reveals that subtle changes in molecular geometry can have a significant impact on their optoelectronic properties. The axisymmetric syn-isomers generally exhibit superior performance in OLEDs due to favorable molecular packing and excited-state dynamics. In contrast, the centrosymmetric anti-isomers can offer enhanced thermal stability. These findings provide valuable structure-property relationships that can guide the design of new and improved organic materials for a wide range of optoelectronic applications. The "one-pot" synthesis and the detailed characterization protocols outlined here offer a robust framework for the continued exploration of pyrene-imidazole derivatives in materials science.[3][4]
References
- 1. Isomers of Pyrene-Imidazole Compounds: Synthesis and Configuration Effect on Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallographic Analysis of 1,4-Dimethylimidazole Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic analysis of metal complexes containing substituted imidazole ligands, with a focus on 1,4-dimethylimidazole. Due to the limited availability of published crystal structures for this compound complexes in publicly accessible databases, this guide leverages data from closely related imidazole derivatives to infer and discuss the expected structural characteristics. By comparing the crystallographic parameters of complexes with ligands such as 1,2-dimethylimidazole, this document offers valuable insights into the potential coordination chemistry and structural impact of this compound in metallodrug design and materials science.
Comparison of Ligand Properties
Imidazole and its derivatives are versatile ligands in coordination chemistry. The position of the methyl substituents on the imidazole ring significantly influences the steric and electronic properties of the ligand, which in turn dictates the geometry and stability of the resulting metal complexes.
| Ligand | Steric Hindrance at Coordinating Nitrogen | Electronic Effect |
| This compound | Low to moderate (methyl group at position 4) | Electron-donating (two methyl groups) |
| 1,2-Dimethylimidazole | High (methyl group at position 2, adjacent to the coordinating N) | Electron-donating (two methyl groups) |
| Imidazole | Low | Reference |
The methyl group at the 1-position prevents coordination at that nitrogen, directing metal binding to the other nitrogen atom. In this compound, the methyl group at the 4-position exerts some steric influence, but it is less pronounced than the 2-methyl group in 1,2-dimethylimidazole, which is adjacent to the coordination site. The electron-donating nature of the methyl groups in both 1,4- and 1,2-dimethylimidazole increases the electron density on the coordinating nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted imidazole.
Crystallographic Data Comparison
Table 1: Selected Crystallographic Data for Dichlorobis(1,2-dimethylimidazole)zinc(II) [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 13.587(1) |
| b (Å) | 7.1324(7) |
| c (Å) | 16.356(2) |
| β (°) | 112.87(1) |
| V (ų) | 1460.4(5) |
| Z | 4 |
| Coordination Geometry | Pseudotetrahedral |
Table 2: Selected Bond Lengths and Angles for Dichlorobis(1,2-dimethylimidazole)zinc(II) [1]
| Bond/Angle | Length (Å) / Angle (°) |
| Zn-N(1) | 2.006(3) |
| Zn-N(3) | 2.008(3) |
| Zn-Cl(1) | 2.2509(8) |
| Zn-Cl(2) | 2.2468(8) |
| N(1)-Zn-N(3) | 115.37(8) |
| Cl(1)-Zn-Cl(2) | 111.95(3) |
| N(1)-Zn-Cl(1) | 105.39(7) |
| N(1)-Zn-Cl(2) | 108.31(8) |
| N(3)-Zn-Cl(1) | 108.52(8) |
| N(3)-Zn-Cl(2) | 107.03(8) |
The N-Zn-N angle of 115.37(8)° in the 1,2-dimethylimidazole complex is notably larger than the ideal tetrahedral angle of 109.5°, indicating significant steric repulsion between the two bulky ligands. It is hypothesized that a corresponding this compound complex would exhibit an N-Zn-N angle closer to the ideal tetrahedral value due to the reduced steric hindrance around the coordinating nitrogen atom.
Experimental Protocols
Synthesis and Crystallization of Metal-Imidazole Complexes
A general procedure for the synthesis and crystallization of transition metal-imidazole complexes is outlined below. This protocol can be adapted for this compound.
Synthesis:
-
Dissolve the metal salt (e.g., ZnCl₂, Cu(NO₃)₂, CoBr₂) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
In a separate flask, dissolve the imidazole ligand (e.g., this compound) in the same solvent. A slight excess of the ligand (e.g., 2.2 equivalents for a 1:2 metal-to-ligand ratio) is often used.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated for a period ranging from a few hours to a day to ensure complete reaction.
-
The resulting solution is then filtered to remove any insoluble impurities.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by various methods:
-
Slow Evaporation: The filtered solution is left undisturbed in a loosely covered container at room temperature, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: The solution of the complex is placed in a small, open vial, which is then placed in a larger sealed container containing a "precipitant" solvent in which the complex is less soluble (e.g., diethyl ether, hexane). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the ligand is carefully layered on top of a solution of the metal salt in a narrow tube. Crystals may form at the interface of the two solutions over time.
Single Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the characterization of a single crystal of a metal-imidazole complex.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated to ensure its quality and correctness.
Visualizations
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
Caption: A logical diagram for comparing the crystal structures of different imidazole complexes.
References
Safety Operating Guide
Proper Disposal of 1,4-Dimethylimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,4-Dimethylimidazole, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation or severe skin burns.[1]
-
May cause respiratory irritation.[2]
-
Some related imidazole compounds are suspected of causing cancer or reproductive harm.[1]
Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Nitrile rubber gloves.[3]
-
Body Protection: A fully-buttoned laboratory coat.[3]
All handling of this compound should be conducted in a well-ventilated area or within a certified laboratory chemical fume hood.[2][3][4] An emergency eyewash station and safety shower must be readily accessible.[3]
Hazard Classification and Precautionary Statements
The following table summarizes the GHS hazard classifications and corresponding precautionary statements for dimethylimidazole isomers, which should be considered applicable to this compound.
| Hazard Class | Hazard Statement | Precautionary Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301 + P312 + P330 |
| Skin Corrosion/Irritation (Category 1B/2) | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | P260, P264, P280, P301 + P330 + P331, P303 + P361 + P353, P363 |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305 + P351 + P338 + P310 |
| Reproductive Toxicity (Suspected) | H360/H361: May damage fertility or the unborn child | P201, P202, P280, P308 + P313 |
This data is based on information for imidazole and its dimethyl isomers and should be used as a guideline for this compound.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is a critical step in the laboratory workflow. Adherence to institutional and regulatory guidelines is mandatory.
1. Waste Collection:
-
Collect all this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, wipes), in a designated and compatible waste container.[3][5]
-
The container must be sealable, airtight, and clearly labeled.[3][5]
-
Do not mix this compound waste with other incompatible waste streams. Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]
2. Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[3]
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and list all components and their approximate concentrations.
-
Ensure the label includes the accumulation start date and the responsible researcher's name and contact information.
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
Keep the container tightly closed except when adding waste.[3][4]
4. Disposal Request:
-
Once the waste container is full or is no longer in use, complete a chemical collection request form as per your institution's guidelines.[3][5]
-
Do not allow the waste to accumulate beyond the limits specified by your institution or regulatory agencies (e.g., typically no more than 55 gallons in an SAA).[6]
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
5. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and alert your supervisor.
-
For small spills, trained personnel wearing appropriate PPE can clean up the material using an inert absorbent.
-
Collect the spilled material and absorbent in a sealed container and dispose of it as hazardous waste.[3]
-
Do not allow the spilled material to enter drains or waterways.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed requirements.
References
Personal protective equipment for handling 1,4-Dimethylimidazole
Essential Safety and Handling Guide for 1,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are critical for ensuring the safety of all personnel and minimizing environmental impact.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.
GHS Pictograms:
Signal Word: Danger[1]
Hazard Statements: [1]
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye damage.
-
Harmful if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices. |
| Skin and Body Protection | Protective clothing, including a lab coat. For larger quantities or where splashing is possible, an apron and boots may be necessary. |
| Respiratory Protection | In case of insufficient ventilation or risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably under a chemical fume hood.[2]- Avoid contact with skin, eyes, and clothing.[3]- Do not breathe dust or vapors.[3]- Wash hands thoroughly after handling.[1]- Keep away from incompatible materials such as strong oxidizing agents. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]- Keep away from heat, sparks, and open flames.[1]- Store in a designated corrosives area. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | - Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]- Seek immediate medical attention.[4] |
| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]- Seek medical attention if irritation persists. |
| Inhalation | - Move the exposed person to fresh air.[4]- If not breathing, give artificial respiration.[4]- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.[5]- Rinse mouth with water.[1]- Never give anything by mouth to an unconscious person.[5]- Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, immediate and safe cleanup is necessary to prevent further hazards.
| Spill Size | Procedure |
| Small Spill | - Evacuate unnecessary personnel.- Wear appropriate PPE.- Absorb the spill with inert material (e.g., vermiculite, sand, or earth).- Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[3]- Clean the spill area with soap and water. |
| Large Spill | - Evacuate the area immediately.- Contact your institution's emergency response team.- Isolate the area and prevent entry.- Provide the emergency response team with the Safety Data Sheet for this compound. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Product | - Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated Materials | - All contaminated materials (e.g., gloves, absorbent materials) must be placed in a sealed, labeled container for hazardous waste disposal.[3] |
Experimental Workflow: Handling and Disposal of this compound
Caption: This diagram outlines the standard operating procedure for the safe handling and disposal of this compound, including emergency protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
